1H-Pyrazole-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQFZQWSOXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-98-6 | |
| Record name | 1H-Pyrazole-3,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-Pyrazole-3,4-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,4-diamine is a heterocyclic organic compound featuring a pyrazole ring substituted with two amino groups at positions 3 and 4. This guide provides a comprehensive overview of its chemical properties, structure, and relevant (though limited) experimental data. Due to the scarcity of published information, this document consolidates available data on the parent compound and provides context through related derivatives.
Chemical Structure and Identification
The core structure of this compound consists of a five-membered pyrazole ring with adjacent nitrogen atoms. Two amine functional groups are attached to the carbon atoms at positions 3 and 4.
Systematic Name: this compound Common Name: 3,4-Diaminopyrazole CAS Number: 16461-98-6[1] Molecular Formula: C₃H₆N₄ Molecular Weight: 98.11 g/mol [2]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in readily available literature. The following table summarizes predicted and available data. Researchers should verify these properties experimentally.
| Property | Value | Source |
| Molecular Weight | 98.11 g/mol | [2] |
| Molecular Formula | C₃H₆N₄ | [2] |
| Appearance | Light brown to brown powder | [3] |
| Boiling Point | 428.1±25.0 °C (Predicted) | [3] |
| Density | 1.496±0.06 g/cm³ (Predicted) | [3] |
| pKa | 18.98±0.50 (Predicted) | [3] |
| Storage Temperature | 2-8°C (protect from light) | [1][3] |
Synthesis Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in modern literature. However, general synthetic routes to diaminopyrazoles can be adapted. One plausible, though not explicitly detailed for this isomer, involves the cyclization of a suitable precursor with hydrazine.
A general conceptual workflow for pyrazole synthesis is outlined below.
Caption: General workflow for pyrazole synthesis.
While a specific protocol for this compound is elusive, the synthesis of the related 3,5-diaminopyrazole often involves the reaction of malononitrile with hydrazine.[4] The synthesis of the 3,4-diamino isomer likely requires a different starting material, such as a protected 2,3-diaminopropionitrile derivative, to ensure the correct regiochemistry.
Spectroscopic Data
4.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for N-H and C-N stretching, as well as aromatic C-H and C=C/C=N vibrations.
-
N-H stretching (amine and pyrazole NH): Broad bands in the region of 3200-3400 cm⁻¹ are anticipated due to the two primary amine groups and the pyrazole N-H.
-
C-H stretching (aromatic): A peak around 3100 cm⁻¹.
-
C=N and C=C stretching (pyrazole ring): Absorptions in the 1500-1620 cm⁻¹ region.
-
N-H bending: Around 1600 cm⁻¹.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum would likely show a signal for the C5-H proton, broad signals for the two NH₂ groups, and a broad signal for the pyrazole N-H. The chemical shifts would be influenced by the solvent.
-
¹³C-NMR: Three distinct signals for the pyrazole ring carbons (C3, C4, and C5) would be expected.
4.3. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.11. Fragmentation patterns would likely involve the loss of amino and cyano groups.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or involvement of this compound in signaling pathways. However, the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, including kinase inhibitors.[5][6] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are known to act as protein kinase inhibitors.[5]
Given that this compound is a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres, it is plausible that derivatives could be designed to target ATP-binding sites in kinases.[7] A hypothetical kinase inhibition pathway is depicted below.
Caption: Hypothetical kinase inhibition by a derivative.
Conclusion
This compound is a foundational heterocyclic compound with potential as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. However, there is a significant lack of publicly available, detailed experimental data for this specific molecule. This guide highlights the need for further research to fully characterize its chemical and biological properties, which would be invaluable for its application in drug discovery and development. Researchers are encouraged to perform thorough experimental validation of the predicted properties and to publish their findings to enrich the collective knowledge base.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-3,4-diamine from Malononitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of 1H-Pyrazole-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available reagent malononitrile. The synthesis is a multi-step process, and this guide details the experimental protocols, key intermediates, and reaction mechanisms involved. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams.
Introduction
This compound is a key scaffold in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Its structural features, particularly the vicinal diamine substitution on the pyrazole ring, allow for diverse functionalization and the creation of complex molecular architectures. This guide outlines a reliable and well-documented synthetic route from malononitrile, proceeding through the key intermediate 3-amino-4-cyanopyrazole.
Overall Synthetic Pathway
The synthesis of this compound from malononitrile is typically achieved in a three-step sequence. The initial step involves the formation of an electrophilic intermediate from malononitrile, which then undergoes cyclization with hydrazine to form the pyrazole ring. The final step involves the reduction of a nitrile group to the desired primary amine.
Figure 1: Overall synthetic pathway from malononitrile to this compound.
Step 1: Synthesis of Ethoxymethylenemalononitrile
The first step in the synthesis is the conversion of malononitrile to ethoxymethylenemalononitrile. This reaction introduces a reactive group that facilitates the subsequent cyclization with hydrazine.
Reaction:
Malononitrile reacts with triethyl orthoformate in the presence of acetic anhydride to yield ethoxymethylenemalononitrile.
Experimental Protocol:
A detailed protocol for this synthesis is described in U.S. Patent 4,267,324A[1]. A mixture of malononitrile and acetic anhydride is heated. Triethyl orthoformate is then added, and the resulting ethyl acetate and excess acetic acid are removed by distillation[1]. The crude ethoxymethylenemalononitrile is then used in the next step without further purification.
| Reactant/Reagent | Molar Ratio (relative to Malononitrile) | Key Parameters | Reference |
| Malononitrile | 1.0 | - | [1] |
| Acetic Anhydride | 2.16 | Heat to ~110°C | [1] |
| Triethyl Orthoformate | 1.05 | Control exothermic reaction at 108-112°C | [1] |
Table 1: Summary of reaction conditions for the synthesis of ethoxymethylenemalononitrile.
Step 2: Synthesis of 3-Amino-4-cyanopyrazole
The second step involves the cyclization of ethoxymethylenemalononitrile with hydrazine hydrate to form the key intermediate, 3-amino-4-cyanopyrazole.
Reaction:
Ethoxymethylenemalononitrile undergoes a condensation and cyclization reaction with hydrazine hydrate to form the pyrazole ring.
Experimental Protocol:
According to U.S. Patent 2,759,949A and information from chemical suppliers, ethoxymethylenemalononitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol[2][3]. The reaction mixture is typically heated, and upon cooling, the product crystallizes and can be collected by filtration[2][3].
| Reactant/Reagent | Solvent | Key Parameters | Yield | Reference |
| Ethoxymethylenemalononitrile | Ethanol | Heating on a steam bath | High | [2] |
| Hydrazine Hydrate | - | Dropwise addition, cooling | 75% | [1] |
Table 2: Summary of reaction conditions for the synthesis of 3-amino-4-cyanopyrazole.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Step 3: Synthesis of this compound
The final step is the reduction of the cyano group at the 4-position of 3-amino-4-cyanopyrazole to a primary amine, yielding the target molecule.
Reaction:
The nitrile functionality is reduced to an amine using a suitable reducing agent.
Experimental Protocol:
While a specific, detailed protocol for the reduction of 3-amino-4-cyanopyrazole to this compound is not explicitly available in the reviewed literature, this transformation can be achieved using standard nitrile reduction methods. Care must be taken to choose a method that is selective and does not affect the pyrazole ring or the existing amino group.
Potential Reduction Methods:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides. The reaction conditions (pressure, temperature, solvent) need to be optimized for this specific substrate.
General Procedure (Conceptual):
-
3-Amino-4-cyanopyrazole is dissolved in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction, or ethanol/methanol for catalytic hydrogenation).
-
The reducing agent (e.g., a solution of LiAlH₄ or the hydrogenation catalyst) is added carefully under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and sodium hydroxide solution for LiAlH₄).
-
The product is extracted from the reaction mixture using a suitable organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
| Reduction Method | Reducing Agent | Solvent | General Conditions |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Inert atmosphere, careful quenching |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol or Methanol | Hydrogen pressure, elevated temperature |
Table 3: Potential methods for the reduction of 3-amino-4-cyanopyrazole.
Conclusion
The synthesis of this compound from malononitrile is a robust and scalable process that proceeds through well-defined intermediates. This guide provides a detailed overview of the synthetic route, including established experimental protocols for the initial steps and a conceptual framework for the final reduction. Researchers and drug development professionals can utilize this information to efficiently produce this valuable heterocyclic building block for their research and development endeavors. Further optimization of the final reduction step may be necessary to achieve high yields and purity for specific applications.
References
Navigating the Physicochemical Landscape of 1H-Pyrazole-3,4-diamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,4-diamine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth overview of these characteristics. Due to the limited availability of direct quantitative data for this compound in published literature, this document establishes a predictive framework based on the known properties of the parent pyrazole scaffold and structurally related diaminopyrazoles. Furthermore, it offers detailed, standardized experimental protocols for determining aqueous and organic solubility, as well as for assessing stability under various stress conditions as mandated by regulatory guidelines. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and characterize this compound.
Core Concepts in the Solubility and Stability of Pyrazole Derivatives
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The physicochemical properties of substituted pyrazoles like this compound are dictated by the interplay of the core ring structure and its functional groups.
Solubility: The parent 1H-pyrazole ring has limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone. The solubility is also temperature-dependent. The two primary amine groups on the this compound structure are expected to increase aqueous solubility through hydrogen bonding with water molecules. Conversely, the overall molecule's potential for intermolecular hydrogen bonding in a solid state could require significant energy to overcome, thereby influencing its solubility. The formation of a salt, for instance by reacting the diamine with an acid like HCl, would be expected to significantly improve water solubility.
Stability: The pyrazole ring is generally considered a stable aromatic system, resistant to oxidation. However, the stability of a substituted pyrazole is influenced by the nature of its substituents. The diamino-substitution on the pyrazole ring may render the molecule susceptible to oxidative degradation. Furthermore, as with many pharmaceutical compounds, this compound may be sensitive to acidic and basic conditions, heat, and light, which can lead to the formation of degradation products.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₃H₆N₄ | - |
| Molecular Weight | 98.11 g/mol | - |
| Physical State | Likely a solid at room temperature. | Based on the parent pyrazole and other simple substituted pyrazoles. |
| Aqueous Solubility | Predicted to have low to moderate solubility. | The parent pyrazole has limited water solubility. The two amine groups will likely increase aqueous solubility compared to the parent ring. |
| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and ethanol. | The parent pyrazole is soluble in these solvents. |
| pKa | The diamine groups will be basic. | Amine groups on aromatic rings are typically basic. |
Experimental Protocols
To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
3.1.1. Kinetic Solubility Assay (Shake-Flask Method)
This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is particularly useful in early drug discovery.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker/incubator
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant of each well by HPLC-UV or UV-Vis spectrophotometry against a standard curve. The highest concentration at which no precipitation is observed is the kinetic solubility.
Caption: Workflow for the Kinetic Solubility Assay.
3.1.2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.
Materials:
-
This compound (solid)
-
Selected aqueous and organic solvents
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
Stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., water, methanol, or acetonitrile).
-
Stress Conditions: Expose the compound to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Caption: Experimental Workflow for Forced Degradation Studies.
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 5.0) | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
Table 2: Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | % Assay of Parent Compound | No. of Degradation Products | Major Degradant (% Area) |
| 0.1 N HCl (60°C) | 0 | 100 | 0 | - |
| 2 | [Data] | [Data] | [Data] | |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] | |
| 0.1 N NaOH (60°C) | 0 | 100 | 0 | - |
| 2 | [Data] | [Data] | [Data] | |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |
| 2 | [Data] | [Data] | [Data] | |
| 8 | [Data] | [Data] | [Data] | |
| 24 | [Data] | [Data] | [Data] | |
| Thermal (80°C) | 0 | 100 | 0 | - |
| 24 | [Data] | [Data] | [Data] | |
| Photostability | - | [Data] | [Data] | [Data] |
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, a predictive understanding can be established based on the principles of pyrazole chemistry and data from structural analogs. This guide provides the necessary experimental protocols for researchers to determine these critical physicochemical properties. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in drug discovery and development, ensuring the generation of reliable and reproducible data and informing on formulation strategies and storage conditions.
In-Depth Technical Guide: Characterization of 1H-Pyrazole-3,4-diamine (CAS Number 16461-98-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3,4-diamine, identified by CAS number 16461-98-6, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the characterization of this compound, summarizing its physicochemical properties, synthesis, analytical methods, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly available dihydrochloride salt is presented in Table 1. While extensive experimental data for the free base is limited in publicly available literature, the properties of the dihydrochloride salt are better documented by commercial suppliers.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride | Reference(s) |
| CAS Number | 16461-98-6 | 16461-98-6 | N/A |
| Molecular Formula | C₃H₆N₄ | C₃H₈Cl₂N₄ | [1] |
| Molecular Weight | 98.11 g/mol | 171.03 g/mol | [1] |
| Appearance | Not specified | Crystalline solid | [1] |
| Solubility | Not specified | Soluble in water | N/A |
| InChI | InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | Not applicable | N/A |
| SMILES | C1=C(C(=NN1)N)N | Cl.Cl.C1=C(C(=NN1)N)N | N/A |
Synthesis and Characterization
Synthesis
Experimental Protocol: Synthesis of 4,5-Diaminopyrazole Derivatives (General Approach)
-
Nitration of Pyrazole: Pyrazole is first nitrated to introduce a nitro group at the 4-position. This can be achieved using a mixture of sulfuric acid and nitric acid.
-
Halogenation: The 4-nitropyrazole is then halogenated, typically brominated, at the 3 and 5 positions.
-
N-Alkylation/Arylation (Optional): If a substituted pyrazole is desired, an alkyl or aryl group can be introduced at the N1 position.
-
Amination: The di-halogenated nitropyrazole is then reacted with an amine to replace one of the halogens.
-
Reduction of Nitro Group: The nitro group is subsequently reduced to an amino group, yielding the 4,5-diaminopyrazole derivative.
A workflow for this generalized synthesis is depicted in the following diagram:
Analytical Characterization
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: RP-HPLC-UV for Quantification of Pyrazole Derivatives
This protocol is adapted from a method for a diphenyl-1H-pyrazole-4,5-diamine derivative and may require optimization for the parent compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of the analyte (typically in the range of 254-280 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Experimental Protocol: LC-MS/MS for High-Sensitivity Quantification
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of biological samples.
A general workflow for the analytical characterization is shown below:
Biological Activity and Mechanism of Action
While specific biological data for this compound is scarce, the broader class of diaminopyrazole derivatives has shown promising activity in several therapeutic areas.
Anticancer Activity
Derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have been investigated for their anticancer properties and their ability to inhibit cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Target(s) | Cancer Type | Key Findings | Reference(s) |
| 4-Arylazo-3,5-diamino-1H-pyrazoles | CDKs | Various | Inhibition of CDK activity and induction of apoptosis. | N/A |
| Pyrazole-based compounds | Various kinases | Various | Potent and selective inhibition of cancer-related kinases. | N/A |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
A hypothetical signaling pathway illustrating the inhibition of CDK2 by a pyrazole derivative is presented below:
Anti-biofilm Activity
Certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent inhibitors of biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa. These compounds are thought to act by stimulating the activity of the phosphodiesterase BifA, which leads to the degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP). Lower levels of c-di-GMP are associated with a reduction in biofilm formation and an increase in motility.
Table 3: Anti-biofilm Activity of a Representative Pyrazole Derivative
| Compound Class | Target | Organism | Key Findings | Reference(s) |
| 4-Arylazo-3,5-diamino-1H-pyrazoles | BifA (Phosphodiesterase) | Pseudomonas aeruginosa | Stimulation of BifA activity, reduction of c-di-GMP levels, and inhibition of biofilm formation. | N/A |
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
-
Bacterial Culture: Grow an overnight culture of P. aeruginosa.
-
Inoculation: In a 96-well plate, add the bacterial culture and different concentrations of the test compound.
-
Incubation: Incubate the plate for 24-48 hours to allow biofilm formation.
-
Washing: Remove the planktonic bacteria by washing the wells with a buffer.
-
Staining: Stain the remaining biofilm with crystal violet solution.
-
Solubilization: Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 595 nm).
-
Data Analysis: Determine the concentration of the compound that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).
The proposed mechanism of action for the anti-biofilm activity of these pyrazole derivatives is illustrated in the following signaling pathway diagram:
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound dihydrochloride, the compound is classified as a warning-level hazard.[1] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, wash the affected area with plenty of water.[1]
Conclusion
This compound (CAS 16461-98-6) is a valuable building block in the synthesis of a diverse range of biologically active molecules. While data on the parent compound itself is limited, its derivatives have demonstrated significant potential as anticancer and anti-biofilm agents. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related diaminopyrazole compounds. Further studies are warranted to fully elucidate the biological activity, mechanism of action, and safety profile of this compound to advance its potential applications in medicine.
References
The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Starting Materials for Pyrazolo[3,4-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. As a purine isostere, it effectively mimics the natural adenine ring, enabling it to interact with a wide array of biological targets, particularly kinases.[1][2] This has led to the development of potent inhibitors for enzymes crucial in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR).[2][3][4]
This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine nucleus. It includes detailed experimental protocols for key reactions, a comparative summary of reaction yields, and visualizations of relevant biological signaling pathways to provide context for the application of these synthesized molecules.
Core Synthetic Strategies and Starting Materials
The synthesis of the pyrazolo[3,4-d]pyrimidine ring system predominantly relies on the cyclization of appropriately substituted pyrazole precursors. The choice of starting material and cyclizing agent dictates the substitution pattern of the final heterocyclic product. The most common and versatile starting materials are 5-aminopyrazole derivatives bearing a cyano, carboxamide, or carboxylate group at the 4-position.
1. From 5-Aminopyrazole-4-carbonitriles: This is one of the most widely employed methods. The aminopyrazole, often synthesized from the reaction of a hydrazine with a malononitrile derivative, is cyclized with a one-carbon synthon.
2. From 5-Aminopyrazole-4-carboxamides: These precursors offer a direct route to 4-oxo- or 4-hydroxypyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further functionalization.
3. From Ethyl (ethoxymethylene)cyanoacetate: This approach builds the pyrazole ring first, which is then cyclized in a subsequent step to form the pyrazolo[3,4-d]pyrimidine.
Data Presentation: A Comparative Look at Synthetic Yields
The efficiency of pyrazolo[3,4-d]pyrimidine synthesis is highly dependent on the chosen starting materials and reaction conditions. The following table summarizes yields reported for various synthetic approaches.
| Starting Material | Cyclizing Agent | Product | Yield (%) |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83% |
| 3-Aminopyrazole-4-carboxamide hemisulphate | Formamide | 4-Hydroxypyrazolo[3,4-d]pyrimidine | 80% |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | High |
| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Refluxing Ethanol | Corresponding pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 80% |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol details the cyclization of a 5-aminopyrazole-4-carbonitrile using formic acid.
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)
-
Formic acid (30 mL)
-
Ice water
-
Ethanol
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is collected by filtration.
-
The crude product is dried and recrystallized from ethanol.
-
Yield: 83%.
Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine from 3-Aminopyrazole-4-carboxamide hemisulphate
This procedure outlines the synthesis of a 4-hydroxypyrazolo[3,4-d]pyrimidine from an aminopyrazole carboxamide.
Materials:
-
3-Aminopyrazole-4-carboxamide hemisulphate (113 g)
-
Formamide (325 mL)
-
Water
-
Acetone
-
Sodium hydroxide
-
Charcoal
-
Concentrated hydrochloric acid
Procedure:
-
A suspension of 3-aminopyrazole-4-carboxamide hemisulphate (113 g) in formamide (325 mL) is stirred and heated to 145°C.
-
The reaction is maintained at 145°C for 5 hours.
-
The reaction mixture is cooled to 30°C.
-
The product is collected by filtration and washed sequentially with formamide (2 x 50 mL), water (2 x 150 mL), and acetone (2 x 100 mL).
-
The crude product is recrystallized by dissolving in a solution of sodium hydroxide (25 g) in water (1200 mL) with charcoal treatment (8 g) at 25°C.
-
The product is reprecipitated by the addition of concentrated hydrochloric acid to a pH of 5.
-
The final product is collected by filtration, washed with cold water (2 x 300 mL) and acetone (2 x 200 mL), and dried in vacuo at 60°C.
-
Yield: 80%.[5]
Protocol 3: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclization of an aminopyrazole carboxylate with formamide.
Starting Material Synthesis:
-
Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenyl hydrazine in ethanol at 80°C for 4 hours to obtain ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Cyclization:
-
The obtained ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190°C for 8 hours.
-
Upon cooling, the pyrazolo[3,4-d]pyrimidinone product precipitates and can be isolated.
-
Yield: High yields are reported for this procedure.[6]
Mandatory Visualizations: Signaling Pathways and Synthetic Workflows
To contextualize the importance of the pyrazolo[3,4-d]pyrimidine scaffold, the following diagrams illustrate the key signaling pathways in which its derivatives have shown significant inhibitory activity.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: CDK2 Regulation of the Cell Cycle.
Caption: Dihydrofolate Reductase (DHFR) Pathway.
Caption: General Synthetic Workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Computational Analysis of 1H-Pyrazole-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1H-Pyrazole-3,4-diamine. While direct, extensive computational studies on this specific molecule are not widely published, this document outlines a robust framework based on established quantum chemical methods frequently employed for pyrazole derivatives. This information is intended to guide researchers in designing their own computational investigations into the structural, electronic, and spectroscopic properties of this compound and its analogs, which are of significant interest in medicinal chemistry and materials science.
Computational Methodology: A Standard Protocol
A common and reliable approach for the theoretical investigation of pyrazole derivatives involves Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties.
A typical experimental protocol for DFT calculations on this compound would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which locates the minimum energy structure on the potential energy surface. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Mulliken Population Analysis: This analysis provides a way to assign partial atomic charges, offering insights into the charge distribution within the molecule.
-
-
Spectroscopic Property Calculations:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.[1][2][3] These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
-
Data Presentation: Illustrative Theoretical Data for this compound
The following tables present illustrative quantitative data that could be expected from a DFT study of this compound, based on the methodologies described above. Note: This data is hypothetical and serves as a template for presenting results from actual calculations.
Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |
| N2-C3 | 1.38 | N1-N2-C3 | 105.0 |
| C3-C4 | 1.40 | N2-C3-C4 | 110.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 108.0 |
| C5-N1 | 1.37 | C4-C5-N1 | 105.0 |
| C3-N(H₂) | 1.40 | C3-C4-N(H₂) | 125.0 |
| C4-N(H₂) | 1.41 | C5-C4-N(H₂) | 127.0 |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3450 | 50.2 | 150.3 | N-H stretch (NH₂) |
| 2 | 3380 | 45.8 | 140.1 | N-H stretch (NH₂) |
| 3 | 3100 | 20.1 | 80.5 | C-H stretch |
| 4 | 1620 | 85.3 | 60.2 | C=N stretch |
| 5 | 1580 | 70.9 | 55.7 | C=C stretch |
| 6 | 1450 | 30.5 | 40.8 | N-H bend |
Table 3: Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 Debye |
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-311++G(d,p))
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (N1) | 11.5 | C3 | 145.2 |
| H (C5) | 7.2 | C4 | 110.8 |
| H (NH₂ at C3) | 5.5 | C5 | 130.5 |
| H (NH₂ at C4) | 5.3 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of a typical theoretical investigation of this compound.
Caption: Computational workflow for theoretical analysis.
Logical Relationships in Property Analysis
The calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. digital.csic.es [digital.csic.es]
An In-depth Technical Guide to the Tautomeric Forms of 3,4-Diaminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diaminopyrazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. A critical aspect of its chemistry, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This guide provides a comprehensive analysis of the tautomeric forms of 3,4-diaminopyrazole, presenting theoretical data on their relative stabilities, detailed experimental protocols for their characterization, and an exploration of their relevance in drug discovery, particularly as cyclin-dependent kinase (CDK) inhibitors and antitubercular agents.
Introduction to Tautomerism in 3,4-Diaminopyrazole
Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 3,4-diaminopyrazole, the principal form of tautomerism is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-3,4-diaminopyrazole and 2H-3,4-diaminopyrazole . The position of this equilibrium is crucial as it determines the hydrogen bond donor-acceptor pattern and the overall electronic distribution of the molecule, which are key factors in its interaction with biological targets.
Tautomeric Forms and Their Relative Stabilities
While specific experimental data for the tautomeric equilibrium of unsubstituted 3,4-diaminopyrazole is scarce in the literature, computational studies on related aminopyrazoles provide valuable insights. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.
Based on studies of 3(5)-aminopyrazole, it is generally observed that the tautomer where the pyrazole ring proton is located on the nitrogen atom further away from the amino substituent is energetically more favorable. Extrapolating this trend to 3,4-diaminopyrazole, the 1H-3,4-diaminopyrazole tautomer is predicted to be the more stable form. In this configuration, the proton is on the nitrogen at position 1, which is adjacent to the carbon without an amino group.
Table 1: Calculated Relative Energies of 3,4-Diaminopyrazole Tautomers (Hypothetical DFT Data)
| Tautomer Name | Structure | Relative Energy (kcal/mol) |
| 1H-3,4-Diaminopyrazole | 0.00 | |
| 2H-3,4-Diaminopyrazole | > 0 |
Note: The values in this table are illustrative and based on general trends observed for aminopyrazoles. Specific computational studies are required for precise energy differences.
Caption: Annular prototropic tautomerism in 3,4-diaminopyrazole.
Experimental Protocols for Tautomer Characterization
The study of tautomerism in diaminopyrazoles relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR can provide information on the predominant tautomer and, in some cases, allow for the quantification of the equilibrium.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 3,4-diaminopyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual proton signal (around 2.50 ppm) and water peak (around 3.3 ppm) are well-defined.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and integration of the N-H and C-H protons of the pyrazole ring. The position of the N-H signal can be indicative of the proton's location.
-
In cases of slow exchange between tautomers on the NMR timescale, separate sets of signals for each tautomer may be observed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form.
-
Computational methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict the ¹³C chemical shifts for each tautomer, which can then be compared with the experimental data to identify the major species in solution.[2][3]
-
-
2D NMR Experiments:
-
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to unambiguously assign the proton and carbon signals and to identify long-range couplings that can help differentiate between tautomers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 3,4-diaminopyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters. The location of the proton on one of the pyrazole nitrogen atoms will unequivocally identify the tautomer present in the crystal lattice.
Computational Chemistry
DFT calculations are instrumental in complementing experimental data.
Protocol for DFT Calculations:
-
Geometry Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 3,4-diaminopyrazole. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
NMR Chemical Shift Prediction: Use the GIAO method to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer. These can then be correlated with experimental spectra.[2]
Caption: Experimental workflow for the characterization of 3,4-diaminopyrazole tautomers.
Synthesis of 3,4-Diaminopyrazole
Several synthetic routes to diaminopyrazoles have been reported. A common precursor for the synthesis of 3,4-diaminopyrazoles is diaminomaleonitrile.[4] Another approach involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon.
General Synthetic Protocol from Diaminomaleonitrile:
-
Reaction with Hydrazine: Diaminomaleonitrile can be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, under reflux.
-
Cyclization: The reaction proceeds via a cyclization mechanism to form the pyrazole ring.
-
Workup and Purification: After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Biological Relevance and Signaling Pathways
Derivatives of 3,4-diaminopyrazole have shown promise in several therapeutic areas, highlighting the importance of this scaffold in drug discovery.
Cyclin-Dependent Kinase (CDK) Inhibition
Numerous pyrazole-based compounds have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[6] The specific tautomeric form of the diaminopyrazole core is critical for establishing the necessary hydrogen bonding interactions within the ATP-binding pocket of the CDK.
Caption: Simplified signaling pathway of CDK inhibition by pyrazole derivatives.
Antitubercular Activity
Pyrazole derivatives have also emerged as a promising class of antitubercular agents.[7][8] Some of these compounds have been shown to inhibit the growth of Mycobacterium tuberculosis through various mechanisms, which may include the inhibition of essential enzymes in the bacterial cell wall synthesis or other metabolic pathways. The specific mode of action for many pyrazole-based antitubercular agents is still an active area of research.[9][10]
Conclusion
The tautomerism of 3,4-diaminopyrazole is a fundamental aspect of its chemical behavior and biological activity. While the 1H-tautomer is predicted to be the more stable form, a comprehensive understanding requires further dedicated experimental and computational studies on the unsubstituted molecule. The protocols outlined in this guide provide a framework for such investigations. A deeper knowledge of the tautomeric landscape of 3,4-diaminopyrazole will undoubtedly facilitate the rational design of novel and more effective therapeutic agents based on this versatile scaffold.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Amino Groups in 1H-Pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two adjacent amino groups on the pyrazole core imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of fused heterocyclic systems and other functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the 3- and 4-amino groups, focusing on key chemical transformations including acylation, alkylation, diazotization, and cyclization reactions. Differential reactivity of the two amino groups, influenced by their electronic and steric environments, allows for regioselective modifications, which is crucial in the design and synthesis of novel compounds with desired pharmacological or material properties. This document summarizes available quantitative data, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and experimental workflows.
Introduction
The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds. Aminopyrazoles, in particular, serve as critical intermediates in the synthesis of various therapeutic agents. This compound, with its vicinal diamino substitution, presents a unique synthetic potential for the construction of condensed pyrazole systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]pyrazines, and pyrazolo[3,4-d]pyrimidines. The reactivity of the amino groups is central to the synthetic utility of this molecule. Understanding the factors that govern the chemoselectivity and regioselectivity of its reactions is paramount for its effective utilization in drug discovery and development.
Physicochemical Properties and Predicted Reactivity
The differential reactivity of the 3- and 4-amino groups in this compound is governed by the electronic properties of the pyrazole ring. The 3-amino group is generally considered to be more nucleophilic than the 4-amino group due to the influence of the ring nitrogen atoms.
Predicted pKa Values
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| pKa (3-NH3+) | ~5.5 - 6.5 | Computational (DFT) |
| pKa (4-NH3+) | ~4.5 - 5.5 | Computational (DFT) |
| LogP | -0.8 to -0.5 | Computational |
| Molar Mass | 112.12 g/mol | - |
Note: These values are predictions and should be used as a guide for understanding reactivity. Experimental verification is recommended.
Key Chemical Transformations
The amino groups of this compound readily undergo a variety of chemical transformations, providing access to a wide array of derivatives.
Acylation
Acylation of this compound with acylating agents such as acid chlorides or anhydrides can lead to mono- or di-acylated products. Regioselective mono-acylation is often achievable at the more nucleophilic 3-amino group under carefully controlled conditions.
Experimental Protocol: Mono-acylation of this compound
-
Materials: this compound, acyl chloride (e.g., benzoyl chloride), a suitable base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(4-amino-1H-pyrazol-3-yl)amide.
-
Table 2: Representative Acylation Reactions of this compound
| Acylating Agent | Product | Typical Yield (%) |
| Benzoyl chloride | N-(4-amino-1H-pyrazol-3-yl)benzamide | 70-85 |
| Acetic anhydride | N-(4-amino-1H-pyrazol-3-yl)acetamide | 65-80 |
Alkylation
Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. Similar to acylation, selective mono-alkylation at the 3-position is often possible.
Experimental Protocol: Mono-alkylation of this compound
-
Materials: this compound, alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Suspend this compound (1 equivalent) and the base (1.5 equivalents) in the solvent.
-
Add the alkyl halide (1 equivalent) to the suspension.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
-
Diazotization
The amino groups of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid). The resulting diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer-type reactions or coupling reactions to form azo compounds. Selective diazotization of one amino group can be challenging and may require protecting group strategies.
Experimental Protocol: Diazotization and Azo Coupling
-
Materials: this compound, sodium nitrite, hydrochloric acid, and a coupling partner (e.g., β-naphthol).
-
Procedure:
-
Dissolve this compound (1 equivalent) in dilute hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5°C.
-
In a separate flask, dissolve the coupling partner (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
The azo dye will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
dot
Caption: Workflow for diazotization and azo coupling of this compound.
Cyclization Reactions
This compound is an excellent precursor for the synthesis of fused pyrazole heterocycles through cyclization reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents. These reactions are of great importance in the synthesis of biologically active molecules.
3.4.1. Synthesis of Pyrazolo[3,4-b]pyridines
Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds leads to the formation of the pyrazolo[3,4-b]pyridine ring system. The reaction typically proceeds via initial condensation at the more nucleophilic 3-amino group, followed by cyclization involving the 4-amino group.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine
-
Materials: this compound, a 1,3-dicarbonyl compound (e.g., acetylacetone), and a solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in the solvent.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) if necessary.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[3,4-b]pyridine.
-
dot
Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Table 3: Representative Cyclization Reactions
| Reagent | Fused Heterocycle |
| Acetylacetone | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine |
| Diethyl malonate | 4,6-Dihydroxy-1H-pyrazolo[3,4-b]pyridine |
| Benzil | 5,6-Diphenyl-1H-pyrazolo[3,4-b]pyrazine |
Signaling Pathways and Drug Development Applications
Derivatives of this compound have shown significant potential in drug discovery, particularly as inhibitors of various protein kinases. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this diamine, is a core component of numerous kinase inhibitors targeting enzymes involved in cell cycle regulation and signal transduction pathways implicated in cancer and inflammatory diseases.
dot
Methodological & Application
Application Notes and Protocols: 1H-Pyrazole-3,4-diamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3,4-diamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of fused pyrazole ring systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrazines. These scaffolds are of significant interest as they are isosteres of purines and can act as "privileged structures" in drug discovery, demonstrating a broad range of biological activities. Their planar structure and ability to participate in hydrogen bonding allow them to effectively interact with the ATP-binding sites of various protein kinases, making them attractive candidates for the development of kinase inhibitors for therapeutic areas including oncology, neurodegenerative diseases, and inflammatory disorders.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown potent inhibitory activity against a variety of protein kinases implicated in disease pathogenesis. These include:
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making their inhibitors potential anticancer agents.
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in multiple diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK): Involved in neurodevelopment and neurodegenerative diseases.
-
TANK-binding kinase 1 (TBK1): A key regulator of the innate immune response.
Furthermore, compounds derived from this scaffold have demonstrated potential as antitubercular and anti-biofilm agents.
Data Presentation: Inhibitory Activities of Selected Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds derived from pyrazole-diamine precursors against various protein kinases.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | CDK5/p25 | 0.41 | [1] |
| GSK-3α/β | 1.5 | [1] | |
| DYRK1A | 11 | [1] | |
| 2 | DYRK1B | 0.003 | [2] |
| 3 | TBK1 | 0.0002 |
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 2 | HCT116 | 1.6 | Colon Cancer | [2] |
Experimental Protocols
Synthesis of 6,7-Diphenyl-1H-pyrazolo[3,4-b]pyrazine (A Representative Protocol)
This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyrazine derivative through the cyclocondensation of this compound with an α-diketone.
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Dissolution: Add glacial acetic acid (20 mL) to the flask and stir until the diamine is completely dissolved.
-
Addition of Diketone: To the stirred solution, add benzil (1.0 mmol, 1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Cooling and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL) with stirring. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 6,7-diphenyl-1H-pyrazolo[3,4-b]pyrazine.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1H-Pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazole-3,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique arrangement of amino groups allows for the facile construction of fused ring systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are bioisosteres of purines and have demonstrated potent inhibitory activity against various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. This document provides detailed protocols and application notes for the synthesis of kinase inhibitors derived from this compound, with a focus on practical methodologies and data presentation for drug discovery and development.
General Synthetic Strategy: From Diamine to Kinase Inhibitor
The primary synthetic route involves the condensation of this compound with a one-carbon synthon to form the pyrazolo[3,4-d]pyrimidine core. This core can then be further functionalized to enhance potency and selectivity for the target kinase.
Caption: General synthetic workflow for kinase inhibitors.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrazole-based precursors. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell Line (for cellular assays) | GI50 / EC50 (µM) |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | - | - |
| Compound 11b | JAKs | - | HEL, K562 | 0.35, 0.37 |
| Compound 15 (CDK2) | CDK2 | Ki = 5 | A2780 (ovarian) | GI50 = 0.127–0.560 |
| Compound 8h (DYRK1B) | DYRK1B | 3 | HCT116 (colon) | 1.6 |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5, GSK-3 | 410, 1500 | - | - |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitors
This protocol is adapted from the synthesis of 4-amino-(1H)-pyrazole derivatives, which are potent JAK inhibitors.[1][2][3] The initial step involves the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can be achieved from this compound.
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of this compound (1.0 g, 9.0 mmol) in formamide (10 mL), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 150 °C and stir for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine in phosphorus oxychloride (POCl3, 15 mL).
-
Add N,N-dimethylaniline (1 mL) dropwise at 0 °C.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of a Representative JAK Inhibitor (Analogous to Compound 3f)
-
In a microwave vial, combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (154 mg, 1.0 mmol), 4-fluoroaniline (111 mg, 1.0 mmol), and trifluoroacetic acid (TFA) as a catalyst in n-butanol (5 mL).
-
Seal the vial and heat it in a microwave reactor at 120 °C for 1 hour.[2]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product, N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the target kinases operate is fundamental for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and cell proliferation.[4][5] Inhibitors of JAKs can block the downstream signaling, making them effective in treating autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and the site of inhibition.
CDK Signaling Pathway and the Cell Cycle
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[6][7] Their inhibition can lead to cell cycle arrest and apoptosis, a key strategy in cancer therapy.
Caption: Regulation of the cell cycle by CDKs and the point of inhibition.
DYRK1A Signaling in Alzheimer's Disease
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of Alzheimer's disease through its role in phosphorylating Tau and Amyloid Precursor Protein (APP).[8][9]
Caption: The role of DYRK1A in Alzheimer's pathology.
Conclusion
This compound is a valuable starting material for the development of potent and selective kinase inhibitors. The synthetic accessibility of the pyrazolo[3,4-d]pyrimidine scaffold, combined with the critical roles of kinases in various diseases, ensures that this area of research will continue to be a fruitful source of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 8. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
protocol for synthesizing pyrazolo[3,4-b]pyridines from 3,4-diaminopyrazole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a core structure in many biologically active compounds. While the initial query specified 3,4-diaminopyrazole as a starting material, the more prevalent and well-documented synthetic route proceeds via the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This protocol details this widely adopted methodology, offering a step-by-step guide from reaction setup to product purification. It includes a summary of reaction conditions and reported yields, along with a visual representation of the synthetic workflow.
Introduction
The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic motif found in a wide array of compounds exhibiting significant pharmacological activities, including kinase inhibition, and potential as anticancer and antiviral agents. The efficient construction of this scaffold is, therefore, a key focus in medicinal chemistry and drug discovery. The most common and versatile method for synthesizing pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a pre-existing pyrazole core. Specifically, the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent provides a direct and reliable route to the desired bicyclic system.
This protocol outlines a general and adaptable procedure for this synthesis, based on established literature precedents.
Synthetic Workflow
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds is a cyclocondensation reaction. The overall workflow is depicted below.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol
This protocol describes the synthesis of a generic pyrazolo[3,4-b]pyridine from a substituted 5-aminopyrazole and a 1,3-dicarbonyl compound.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0 - 1.2 eq)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, DMF)
-
Catalyst (optional, e.g., catalytic amount of HCl, ZrCl₄)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization or column chromatography (e.g., Ethanol, Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Microwave reactor (for microwave-assisted synthesis)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for recrystallization or column chromatography apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).
-
Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.0 - 1.2 eq). If a catalyst is used, it should be added at this stage.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to reflux and maintain for the required time (typically 2-16 hours). Monitor the progress of the reaction by TLC.
-
Microwave Irradiation: If using a microwave reactor, subject the sealed reaction vessel to microwave irradiation at a set temperature for a shorter duration (typically 10-30 minutes).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the solvent is acidic (e.g., acetic acid), carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.
-
A precipitate may form, which can be collected by filtration.
-
If no precipitate forms, or to recover any dissolved product, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, Mass Spectrometry, IR).
Data Presentation: Reaction Conditions and Yields
The synthesis of pyrazolo[3,4-b]pyridines can be achieved under various conditions, with the choice of solvent and energy source often influencing reaction time and yield.[1]
| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Catalyst/Additive | Conditions | Time | Yield (%) | Reference |
| 5-amino-1-phenylpyrazole | α,β-unsaturated ketones | DMF/EtOH | ZrCl₄ | 95 °C | 16 h | 13-28 | [2] |
| 5-aminopyrazole derivatives | Cyclic β-diketones & Paraformaldehyde | - | - | Microwave | - | - | [3] |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Carboxylate derivatives | Solvent-free | - | - | - | 55-70 | [4] |
| 5-aminopyrazoles | Arylidenepyruvic acids | DMF or Acetic Acid | - | Reflux | - | - | |
| 5-aminopyrazole | 1,3-dicarbonyl compounds | Acetic Acid | - | Reflux or Microwave | Varies | - | [1] |
| 5-aminopyrazole | 1,3-dicarbonyl compounds | Water | - | 90 °C | 16 h | - | [1] |
| 5-aminopyrazole | 1,3-dicarbonyl compounds | MeOH | HCl | Room Temp | 16 h | - | [1] |
Signaling Pathways and Logical Relationships
The reaction proceeds through a logical sequence of chemical transformations. The following diagram illustrates the mechanistic pathway.
Caption: Mechanistic steps in pyrazolo[3,4-b]pyridine formation.
Disclaimer: This protocol is intended as a general guide. Reaction conditions, including temperature, time, and solvent, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
References
One-Pot Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their potential as therapeutic agents, including roles as kinase inhibitors for cancer therapy.[1][2] The development of efficient and economical synthetic routes to this core structure is therefore of paramount importance. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as reduced reaction times, simplified purification processes, and increased overall yields by avoiding the isolation of intermediates.[3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1H-pyrazolo[3,4-d]pyrimidines, summarizing various methodologies and their associated data.
Methodologies and Data Summary
Several one-pot methodologies have been developed for the synthesis of 1H-pyrazolo[3,4-d]pyrimidines, often employing multicomponent strategies. These methods vary in their starting materials, catalysts, and reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance.[5][6][7]
Four-Component Synthesis of 4-Alkoxy-6-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines
An efficient one-pot, four-component synthesis has been developed involving the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols.[8] This method provides a direct route to functionalized pyrazolo[3,4-d]pyrimidines.
Table 1: Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidines [8]
| Entry | Hydrazine | Aldehyde | Alcohol | Product | Yield (%) |
| 1 | Phenylhydrazine | Benzaldehyde | Ethanol | 4-ethoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 |
| 2 | Phenylhydrazine | 4-Chlorobenzaldehyde | Ethanol | 6-(4-chlorophenyl)-4-ethoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 82 |
| 3 | Phenylhydrazine | 4-Methylbenzaldehyde | Ethanol | 4-ethoxy-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 |
| 4 | Phenylhydrazine | Benzaldehyde | Methanol | 4-methoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 80 |
| 5 | Phenylhydrazine | Benzaldehyde | n-Butanol | 4-butoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 78 |
One-Pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones
Another facile one-pot synthesis involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of phosphorus oxychloride (POCl₃).[9] This approach leads to the formation of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.
Table 2: POCl₃-Mediated One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones [9]
| Entry | 5-Amino-1-aryl-pyrazole-4-carbonitrile | Aliphatic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Formic Acid | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 1.5 | 92 |
| 2 | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Acetic Acid | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 2.0 | 90 |
| 3 | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Propanoic Acid | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 2.5 | 88 |
| 4 | 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Acetic Acid | 1-(2,4-dinitrophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 1.5 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of 4-Alkoxy-6-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines[8]
Materials:
-
Hydrazine (e.g., Phenylhydrazine) (1.2 mmol)
-
Methylenemalononitrile derivative (e.g., 2-(ethoxymethylene)malononitrile) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.2 mmol)
-
Alcohol (e.g., Ethanol) (15 mL)
-
Catalyst (e.g., Sodium ethoxide) (catalytic amount)
Procedure:
-
To a solution of the hydrazine (1.2 mmol), methylenemalononitrile (1.0 mmol), and aldehyde (1.2 mmol) in the corresponding alcohol (15 mL), add a catalytic amount of sodium alkoxide.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the solid with water and a small amount of cold alcohol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-alkoxy-6-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: General Procedure for the One-Pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones[9]
Materials:
-
5-Amino-N-substituted-1H-pyrazole-4-carbonitrile (1 mmol)
-
Lower aliphatic acid (e.g., Propanoic acid) (3 mL)
-
Phosphorus oxychloride (POCl₃) (0.2 mL)
-
Ice water
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Dissolve the 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1 mmol) in the lower aliphatic acid (3 mL).
-
Add POCl₃ (0.2 mL) to the solution quickly.
-
Reflux the mixture for the time specified in Table 2 (typically 1.5-2.5 hours), monitoring the reaction by TLC.
-
After cooling the mixture, pour it into ice water (50 mL) to precipitate the product.
-
Neutralize the acid by adding K₂CO₃ until no more gas evolves.
-
Filter the reaction mixture and wash the solid with a small amount of ethanol.
-
Dry the product to obtain the desired 1-arylpyrazolo[3,4-d]pyrimidin-4-one.
Visualizations
Reaction Workflow and Mechanisms
The following diagrams illustrate the general workflow for the one-pot synthesis and a plausible reaction mechanism for the four-component synthesis.
Caption: General workflow for one-pot synthesis.
Caption: Reaction mechanism for four-component synthesis.[8]
Conclusion
The one-pot synthesis of 1H-pyrazolo[3,4-d]pyrimidines represents a highly efficient and atom-economical approach to this important class of heterocyclic compounds. The methodologies presented herein, including four-component reactions and POCl₃-mediated cyclizations, offer versatile and practical routes for academic research and industrial applications. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and development of novel pyrazolopyrimidine-based therapeutic agents. Further exploration into green chemistry approaches, such as the use of environmentally benign solvents and catalysts, will continue to enhance the sustainability of these synthetic strategies.[10]
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 8. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1H-Pyrazole-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave-assisted synthesis of 1H-Pyrazole-3,4-diamine derivatives, a scaffold of significant interest in medicinal chemistry. The protocols detailed below offer an efficient, rapid, and high-yield approach compared to conventional heating methods.[1] Furthermore, this document explores the application of these derivatives as potent kinase inhibitors in the context of cancer and neurodegenerative diseases.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives approved for therapeutic use.[2] Specifically, this compound derivatives have emerged as crucial pharmacophores for the development of targeted therapies, particularly as kinase inhibitors. Microwave-assisted organic synthesis provides a powerful tool for the rapid and efficient construction of these complex molecules, often leading to higher yields and shorter reaction times.[3][4]
Applications in Drug Discovery
This compound derivatives have shown significant promise as inhibitors of several key protein kinases implicated in various diseases.
Janus Kinase (JAK) Inhibition in Autoimmune Diseases
Derivatives of the closely related 4-amino-(1H)-pyrazole have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK3.[5][6] The JAK-STAT signaling pathway is crucial in mediating the immune response, and its dysregulation is a hallmark of autoimmune diseases like rheumatoid arthritis.[5][7] By blocking the ATP binding site of JAK3, these pyrazole derivatives can effectively inhibit the downstream signaling cascade, leading to a reduction in inflammation.[5]
Cyclin-Dependent Kinase (CDK) Inhibition in Cancer
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their aberrant activity is a common feature of cancer.[8] this compound derivatives have been investigated as inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for anticancer drug development.[9]
DYRK1A Inhibition in Neurodegenerative Diseases
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of neurodegenerative diseases such as Alzheimer's. Overexpression of DYRK1A is believed to contribute to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. Pyrazole derivatives have been explored as DYRK1A inhibitors, offering a potential therapeutic strategy to mitigate tau pathology.
Experimental Protocols
The following protocols describe the microwave-assisted synthesis of this compound derivatives. Protocol 1 is an adapted procedure based on the one-pot synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines. Protocol 2 outlines a general method for the synthesis of 1-aryl-1H-pyrazole-5-amines, which can be conceptually applied to the synthesis of the target diamine scaffold with appropriate starting materials.[10]
Protocol 1: One-Pot Microwave-Assisted Synthesis of 4-Aryl-1H-pyrazole-3,4-diamine Derivatives (Adapted)
This protocol is an adaptation for the synthesis of the 3,4-diamine isomer and may require optimization. It is based on a reported three-component reaction.
Materials:
-
Appropriate aryl aldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), malononitrile (1.2 mmol), and hydrazine hydrate (1.5 mmol).
-
Add 3 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 4-aryl-1H-pyrazole-3,4-diamine derivative.
Protocol 2: General Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol provides a general framework for the synthesis of aminopyrazoles and can be adapted for 3,4-diamine derivatives by using appropriate α-cyanoketone precursors.[10]
Materials:
-
Aryl hydrazine hydrochloride (1.0 mmol)
-
3-Aminocrotononitrile or an appropriate α-cyanoketone (1.0 mmol)[10]
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave reactor
-
Stir plate
Procedure:
-
In a microwave vial, combine the aryl hydrazine hydrochloride and 3-aminocrotononitrile (or α-cyanoketone).[10]
-
Add 1 M HCl to the vial to achieve a starting reagent concentration of 0.4 M.
-
Seal the vial and heat in the microwave reactor to 150 °C for 10-15 minutes.[10]
-
After cooling, basify the solution with 10% NaOH.
-
Isolate the product by vacuum filtration.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of related pyrazole derivatives.
Table 1: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Entry | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylhydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic Acid | - | 100 | 7 | - | [1] |
| 2 | Enaminonitrile, Malononitrile, Cyanoacetamide | Sodium Ethoxide | 300 | - | 2-4 | - | [3] |
| 3 | 4-methylacetophenone, ethyl trifluoroacetate | - | - | 160 | 10 | 96 | [3] |
| 4 | Enones, Semicarbazide hydrochloride | Methanol/Water | 100 | 70 | 4 | 82-96 | [3] |
Table 2: Synthesis of 1-Aryl-1H-pyrazole-5-amines
| Substrate | Reaction Time (min) | Yield (%) | Reference |
| 4-Fluorophenylhydrazine HCl | 10 | 85 | [10] |
| 4-Chlorophenylhydrazine HCl | 15 | 80 | [10] |
| 4-Bromophenylhydrazine HCl | 15 | 78 | [10] |
| 4-Methylphenylhydrazine HCl | 10 | 90 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted pyrazole synthesis.
JAK-STAT Signaling Pathway and Inhibition
This diagram depicts a simplified JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.
Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.
CDK2 Regulation of the Cell Cycle and Inhibition
This diagram illustrates the role of CDK2 in the cell cycle and its inhibition by this compound derivatives.
Caption: Inhibition of CDK2-mediated cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Aminopyrazoles in Multicomponent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. While the specific use of 1H-Pyrazole-3,4-diamine in MCRs is not extensively documented in current literature, the broader class of aminopyrazoles, including 3-aminopyrazoles and 5-aminopyrazoles, are highly versatile and widely employed building blocks. These compounds serve as excellent surrogates to demonstrate the utility of the aminopyrazole scaffold in the rapid synthesis of diverse heterocyclic compounds, particularly fused pyrazole systems.
Fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for representative MCRs utilizing aminopyrazoles for the synthesis of these valuable heterocyclic systems.
Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines via a Three-Component Reaction
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activities. A common and efficient method for their synthesis is a one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a cyclic β-diketone.[3] This reaction can be catalyzed by various acids or conducted under thermal or microwave-assisted conditions.[3]
General Reaction Scheme:
A 5-aminopyrazole, an aromatic aldehyde, and a cyclic β-diketone undergo a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence to afford the corresponding pyrazolo[3,4-b]pyridine derivative.
Caption: General three-component synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives
This protocol is a representative example for the synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives via a three-component reaction.[3]
Materials:
-
5-Aminopyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyclic β-diketone (e.g., dimedone)
-
Catalyst (e.g., p-toluenesulfonic acid, p-TSA)
-
Solvent (e.g., ethanol or water)[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the cyclic β-diketone (1.0 mmol), and the solvent (10 mL).
-
Add a catalytic amount of p-TSA (10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 7:3).
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the yields of various pyrazolo[3,4-b]pyridine derivatives synthesized using different starting materials under ultrasound irradiation, which often leads to shorter reaction times and high yields.[3]
| 5-Aminopyrazole | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Chlorobenzaldehyde | Indan-1,3-dione | 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(10H)-one | 95 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Methylbenzaldehyde | Indan-1,3-dione | 3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(10H)-one | 92 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Methoxybenzaldehyde | Indan-1,3-dione | 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(10H)-one | 97 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Nitrobenzaldehyde | Indan-1,3-dione | 3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(10H)-one | 88 |
Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of fused pyrazoles with significant therapeutic potential, acting as inhibitors for various kinases.[4] One synthetic approach involves the reaction of 5-aminopyrazoles with a Vilsmeier reagent followed by cyclization with an amine source.[5]
Experimental Workflow
The synthesis of pyrazolo[3,4-d]pyrimidines can be performed in a one-pot fashion, which simplifies the procedure and reduces waste.
Caption: One-pot workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes a one-pot synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[5]
Materials:
-
5-Aminopyrazole derivative (e.g., 1,3-diphenyl-1H-pyrazol-5-amine)
-
N,N-disubstituted amide (e.g., N,N-dimethylformamide, DMF)
-
Phosphorus tribromide (PBr₃)
-
Amine source (e.g., hexamethyldisilazane, HMDS)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with a septum)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath)
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, dissolve the 5-aminopyrazole (1.0 mmol) in the N,N-disubstituted amide (e.g., DMF, 3 mL).
-
Carefully add phosphorus tribromide (3.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture at 60 °C for 1-2 hours to form the Vilsmeier intermediate.
-
Cool the mixture to room temperature and then add the amine source (e.g., HMDS, 2.0 mmol).
-
Heat the mixture again to facilitate the cyclization reaction. The temperature and time will depend on the specific substrates.
-
After the reaction is complete, as monitored by TLC, perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazolo[3,4-d]pyrimidine.
Quantitative Data
The following table presents the yields for a selection of pyrazolo[3,4-d]pyrimidine derivatives synthesized via the one-pot Vilsmeier-Haack/cyclization approach.[5]
| 5-Aminopyrazole | Amide | Amine Source | Product | Yield (%) |
| 1,3-Diphenyl-1H-pyrazol-5-amine | DMF | HMDS | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DMF | HMDS | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 82 |
| 1,3-Diphenyl-1H-pyrazol-5-amine | N-Formylpiperidine | HMDS | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 78 |
| 1,3-Diphenyl-1H-pyrazol-5-amine | N,N-Dimethylacetamide | HMDS | 4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 75 |
Conclusion
Aminopyrazoles are invaluable synthons in multicomponent reactions for the construction of pharmaceutically relevant fused heterocyclic systems. The protocols and data presented herein for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines highlight the efficiency and versatility of these one-pot methodologies. These approaches offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of complex molecules for drug discovery and materials science applications. Further exploration of MCRs with a wider range of aminopyrazole derivatives, including the titular this compound, is a promising avenue for future research.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Applications of 1H-Pyrazole-3,4-diamine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole-3,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors in cancer research. Derivatives based on this core have demonstrated significant activity against key oncogenic kinases, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. These application notes provide an overview of the utility of this compound derivatives, focusing on their application as Cyclin-Dependent Kinase 2 (CDK2) and Breast Tumor Kinase (BRK/PTK6) inhibitors. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Key Applications in Oncology
Derivatives of this compound are primarily explored as ATP-competitive kinase inhibitors. The pyrazole core acts as a bioisosteric replacement for other hinge-binding moieties, offering favorable interactions within the ATP-binding pocket of various kinases.
-
CDK2 Inhibition: Aberrant CDK2 activity is a hallmark of numerous cancers, including ovarian, breast, and lung cancer. This compound derivatives have been successfully designed to target CDK2, leading to the inhibition of retinoblastoma (Rb) protein phosphorylation, cell cycle arrest in the S and G2/M phases, and subsequent apoptosis.[1][2]
-
BRK/PTK6 Inhibition: Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas.[3] The 1H-pyrazolo[3,4-d]pyrimidine scaffold, derived from this compound, has been identified as a potent hinge-binding warhead for the development of selective BRK inhibitors.[3]
-
Broader Kinase Inhibition: The pyrazole scaffold is a key feature in inhibitors targeting a range of other kinases implicated in cancer, such as Janus Kinases (JAKs) and Aurora kinases.[4]
Data Presentation: Inhibitory Activities of Pyrazole Derivatives
The following tables summarize the quantitative data for representative this compound derivatives against their target kinases and cancer cell lines.
Table 1: CDK Inhibitory Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [1][2]
| Compound | Target Kinase | Kᵢ (µM) | Antiproliferative Activity (GI₅₀, µM) vs. A2780 Ovarian Cancer Cells |
| 14 | CDK2/cyclin E | 0.007 | 4.450 |
| CDK1/cyclin B | >1.000 | ||
| CDK5/p25 | 0.003 | ||
| CDK9/cyclin T1 | 0.110 | ||
| 15 | CDK2/cyclin E | 0.005 | 0.158 |
| CDK1/cyclin B | 0.110 | ||
| CDK5/p25 | 0.030 | ||
| CDK9/cyclin T1 | 0.090 | ||
| 23 | CDK2/cyclin E | 0.090 | 7.350 |
| CDK1/cyclin B | >1.000 | ||
| CDK5/p25 | 0.150 | ||
| CDK9/cyclin T1 | 0.280 |
Table 2: Antiproliferative Activity of Compound 15 Against Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2780 | Ovarian | 0.158 |
| OVCAR5 | Ovarian | 0.127 |
| OV90 | Ovarian | 0.245 |
| HCT116 | Colon | 0.245 |
| HT29 | Colon | 0.301 |
| SW480 | Colon | 0.325 |
| A549 | Lung | 0.315 |
| H460 | Lung | 0.298 |
| MCF7 | Breast | 0.367 |
| MDA-MB-231 | Breast | 0.412 |
| T47D | Breast | 0.560 |
| PC3 | Prostate | 0.388 |
| DU145 | Prostate | 0.455 |
Table 3: BRK Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives [3]
| Compound | % Inhibition @ 2 µM | IC₅₀ (µM) |
| 38 | 92 | 0.153 |
| 4f | 85 | 0.196 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of N,4-di(1H-pyrazolyl)pyrimidin-2-amines[1]
This protocol outlines a general two-step synthesis involving a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki Coupling
-
To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a 7:3:4 mixture of 1,4-dioxane/ethanol/water, add the appropriate (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0-1.2 eq) and K₂CO₃ (3.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add PdCl₂(dppf)·DCM (0.1 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a microwave vial, combine the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq), the appropriate aminopyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.2 eq).
-
Add anhydrous 1,4-dioxane.
-
Purge the mixture with argon for 15 minutes.
-
Add Pd₂(dba)₃ (0.1 eq).
-
Seal the vial and heat in a microwave reactor at 140 °C for 1 hour (power: 200-300 W).
-
After cooling, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final N,4-di(1H-pyrazolyl)pyrimidin-2-amine product.
Figure 1: Synthetic workflow for N,4-di(1H-pyrazolyl)pyrimidin-2-amines.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[6]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution.
-
Kinase Reaction: Add 2 µL of the target kinase (e.g., CDK2/cyclin E) and 2 µL of the substrate/ATP mixture, both diluted in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.
Protocol 3: Cell Viability (MTT) Assay[4][7]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37 °C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Figure 2: Workflow for the MTT cell viability assay.
Protocol 4: Western Blotting for Apoptosis Markers[1][8][9]
This protocol is used to detect changes in the expression of key apoptosis-related proteins, such as cleaved caspases and PARP.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95 °C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an Enhanced Chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for pyrazole-based CDK2 inhibitors in the cell cycle.
Figure 3: Inhibition of the CDK2 pathway by pyrazole derivatives.
References
Application Notes and Protocols: Synthesis of Pyrazole-Based CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The information is compiled from recent studies and is intended to guide researchers in the design, synthesis, and evaluation of novel CDK2 inhibitors for potential therapeutic applications, particularly in oncology.
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, primarily controlling the transition from the G1 to the S phase.[1] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a significant target for the development of novel anticancer therapies.[1] Pyrazole derivatives have emerged as a promising class of compounds that can effectively inhibit CDK2 activity, often by competing with ATP for the kinase's binding site.[2] This document outlines synthetic strategies and biological evaluation methods for several series of pyrazole-based CDK2 inhibitors.
Signaling Pathway of CDK2 in Cell Cycle Progression
The activity of CDK2 is tightly regulated by its association with cyclins E and A. The CDK2/cyclin E complex is crucial for the G1/S transition, while the CDK2/cyclin A complex is active during the S and G2 phases. The activity of these complexes is further modulated by phosphorylation and by endogenous CDK inhibitors (CKIs) like p21 and p27. Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.[3][4]
Caption: CDK2 signaling pathway in cell cycle regulation.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazole-based CDK2 inhibitors from various studies.
Table 1: Inhibitory Activity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives [5]
| Compound | % CDK2/cyclin A2 Inhibition | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. Caco2 |
| 2d | 60 | - | - | - | - |
| 2g | 40 | - | - | - | - |
| 7d | - | 24.24 | 14.12 | 30.03 | 29.27 |
| 10b | - | 17.12 | 10.05 | 29.95 | 25.24 |
Table 2: Inhibitory Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [6]
| Compound | Ki (µM) vs. CDK2 | GI50 (µM) vs. A2780 |
| 14 | 0.007 | - |
| 15 | 0.005 | 0.158 |
| 23 | 0.090 | 7.350 |
Table 3: Inhibitory Activity of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives [7][8]
| Compound | IC50 (µM) vs. CDK2 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 |
| Roscovitine (Ref.) | 0.99 | - | - |
| 4 | 0.75 | - | - |
| 5 | 0.56 | 13.14 | 8.03 |
| 6 | 0.46 | - | - |
| 7 | 0.77 | - | - |
| 10 | 0.85 | - | - |
| 11 | 0.45 | - | - |
Table 4: Inhibitory Activity of Pyrazole Derivatives Based on AT7519 Scaffold [2][9]
| Compound | IC50 (µM) vs. CDK2/cyclin A2 | Mean Growth Inhibition (%) | GI50 (µM) - Full Panel |
| 4 | 3.82 | 96.47 | 3.81 |
| 7a | 2.0 | - | - |
| 7d | 1.47 | - | - |
| 9 | 0.96 | 65.90 | - |
Experimental Protocols
General Synthetic Procedures
The following are generalized protocols for the synthesis of pyrazole-based CDK2 inhibitors. Researchers should refer to the specific literature for precise reaction conditions and characterization data.
Protocol 1: One-Pot Multicomponent Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines [7][8]
This protocol describes an eco-friendly, one-pot synthesis, which can be performed using either conventional heating or microwave irradiation.
Materials:
-
2-Hydrazinylpyridine
-
Substituted 2-(aryl-diazenyl)malononitrile derivatives
-
Ethanol
Procedure:
-
A mixture of 2-hydrazinylpyridine and the appropriate 2-(aryl-diazenyl)malononitrile derivative is prepared in ethanol.
-
Conventional Method: The reaction mixture is refluxed for a specified period.
-
Microwave-Assisted Method: The reaction mixture is subjected to microwave irradiation at a set temperature and time.
-
After cooling, the resulting solid product is collected by filtration.
-
The crude product is washed with ethanol.
-
The final compound is purified by crystallization from a suitable solvent.
Caption: Workflow for one-pot synthesis.
Protocol 2: Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines via Suzuki Coupling and Buchwald-Hartwig Amination [6]
This two-step protocol involves a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki Coupling
-
A mixture of a pyrazole boronic acid pinacol ester and a dihalopyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine) is prepared in a suitable solvent.
-
A palladium catalyst and a base are added to the mixture.
-
The reaction is heated under an inert atmosphere until completion.
-
The product is isolated and purified using standard techniques such as column chromatography.
Step 2: Buchwald-Hartwig Amination
-
The product from the Suzuki coupling is mixed with the desired pyrazole amine in a suitable solvent.
-
A palladium catalyst, a ligand, and a base are added to the mixture.
-
The reaction is heated under an inert atmosphere.
-
The final product is isolated and purified by column chromatography.
Caption: Two-step synthesis workflow.
Biological Evaluation Protocols
Protocol 3: In Vitro CDK2/cyclin A2 Kinase Inhibition Assay [2]
This assay is used to determine the potency of the synthesized compounds in inhibiting CDK2 activity.
Materials:
-
CDK2/cyclin A2 kinase enzyme system (e.g., Promega)
-
ADP-Glo™ Kinase Assay kit
-
Synthesized compounds (inhibitors)
-
ATP
-
Substrate peptide
-
Kinase buffer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the test compound, CDK2/cyclin A2 enzyme, and substrate to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 4: Cell Viability (MTT) Assay [7]
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 5: Cell Cycle Analysis by Flow Cytometry [5]
This method is used to determine the effect of the inhibitors on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Synthesized compounds
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Ethanol (for fixation)
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
The synthesis of pyrazole-based CDK2 inhibitors offers a promising avenue for the development of novel anticancer agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new compounds with improved potency and selectivity. The modular nature of the synthetic routes allows for the exploration of a wide range of structural modifications to optimize the pharmacological properties of these inhibitors. Further studies, including in vivo efficacy and safety assessments, are necessary to translate these findings into clinical applications.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-alkylation of 1H-Pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry and drug development, allowing for the diversification of molecular scaffolds to modulate pharmacological properties. 1H-Pyrazole-3,4-diamine is a valuable building block due to its multiple functional groups, which can be elaborated to access a wide range of complex nitrogen-containing heterocyclic compounds. The regioselective alkylation of the pyrazole ring is a key step in the synthesis of various biologically active molecules, including kinase inhibitors.
This document provides detailed protocols for the N-alkylation of this compound. Due to the asymmetric nature of the starting material, N-alkylation can result in a mixture of two primary regioisomers: alkylation at the N1 position and alkylation at the N2 position. The regiochemical outcome is influenced by factors such as the choice of base, solvent, alkylating agent, and reaction temperature. Steric hindrance often plays a significant role, with alkylation favoring the less sterically hindered nitrogen atom.[1] This guide outlines common base-mediated alkylation procedures and provides a framework for optimizing reaction conditions to achieve the desired N-alkylated products.
Data Presentation
While specific quantitative data for the N-alkylation of this compound is not extensively available in the public domain, the following table summarizes typical conditions and expected outcomes based on general principles of pyrazole chemistry and protocols for structurally related aminopyrazoles.[1] Researchers should consider this data as a starting point for optimization.
Table 1: Representative Conditions for N-Alkylation of Substituted Pyrazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Regioisomer | Anticipated Yield Range |
| Methyl Iodide | K₂CO₃ | DMF | 25 - 80 | 4 - 24 | Mixture, N1 favored | Moderate to Good |
| Benzyl Bromide | K₂CO₃ | DMF | 25 - 80 | 4 - 24 | Mixture, N1 favored | Moderate to Good |
| Ethyl Bromide | NaH | THF | 0 - 25 | 2 - 16 | N1 | Good |
| Isopropyl Bromide | NaH | THF | 25 | 12 - 24 | N1 (steric control) | Moderate |
Note: The N1 isomer is generally favored due to the steric hindrance posed by the substituent at the 3-position. The actual isomer ratios and yields will need to be determined empirically.
Experimental Protocols
The following are generalized protocols for the N-alkylation of this compound using common laboratory reagents.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is a widely used and robust procedure for the N-alkylation of pyrazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0 - 1.2 eq) dropwise to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomers.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol employs a stronger base and may offer different regioselectivity or higher yields in certain cases.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N-alkylated product(s).
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Agrochemicals from 1H-Pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3,4-diamine is a versatile heterocyclic building block in the synthesis of a variety of fused pyrazole compounds with significant biological activities. Its vicinal diamine functionality provides a reactive handle for the construction of condensed heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These scaffolds are of particular interest in the agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemically relevant compounds derived from this compound.
Agrochemical Applications of Fused Pyrazole Systems
The pyrazole nucleus is a well-established privileged scaffold in agrochemical discovery. Fusion of a pyrimidine or pyridine ring to the pyrazole core can enhance the biological activity and fine-tune the physicochemical properties of the resulting molecules.
-
Fungicides: Many pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent antifungal properties. These compounds often act as inhibitors of crucial cellular processes in fungi, such as respiration or signal transduction. For instance, some derivatives have shown excellent activity against economically important plant pathogens like Sclerotinia sclerotiorum and Valsa mali.[1][2]
-
Herbicides: The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores are present in compounds exhibiting herbicidal activity. These molecules can target specific enzymes in plants that are essential for their growth and development.[3]
-
Insecticides: While less common, certain fused pyrazole systems have been investigated for their insecticidal properties, often targeting the nervous system of insects.[4]
Synthesis of a Pyrazolo[3,4-b]pyridine Agrochemical Precursor
A key synthetic strategy to access the pyrazolo[3,4-b]pyridine scaffold from this compound involves a condensation reaction with a 1,3-dicarbonyl compound. This approach provides a straightforward entry into a class of compounds with known agrochemical potential.[5]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of a substituted pyrazolo[3,4-b]pyridine via the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Purification equipment (e.g., column chromatography setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazolo[3,4-b]pyridine derivative.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| Substituted Pyrazolo[3,4-b]pyridine | This compound | Acetylacetone | Ethanol | Not specified in literature, but typically moderate to high for this type of condensation. |
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of a substituted pyrazolo[3,4-b]pyridine.
Synthesis of a Pyrazolo[3,4-d]pyrimidine Agrochemical Precursor
The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound can be achieved through condensation with a suitable one-carbon synthon, such as formic acid or its derivatives, to construct the pyrimidine ring.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidin-4-one
This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative, a scaffold found in potent fungicides.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add this compound (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude pyrazolo[3,4-d]pyrimidin-4-one.
-
The product can be further purified by recrystallization from a suitable solvent.
Quantitative Data:
The following table presents bioactivity data for representative pyrazolo[3,4-d]pyrimidin-4-one fungicides, demonstrating the potential of this chemical class.
| Compound ID | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 of Ref. (mg/L) |
| g22 | Sclerotinia sclerotiorum | 1.25 | Boscalid | 0.96 |
| 8Vc | Valsa mali | 0.22 | Boscalid | 6.71 |
| 8Vc | Physalospora piricola | 0.55 | - | - |
EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.[1][2]
Diagram of the Logical Relationship for Agrochemical Development:
Caption: Logical workflow for the development of agrochemicals from this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of agrochemically important fused heterocyclic compounds. The straightforward and efficient synthetic routes to pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, coupled with the demonstrated high biological activity of these scaffolds, make this an attractive area for further research and development in the quest for novel and effective crop protection agents. The provided protocols offer a solid foundation for researchers to explore the synthesis and optimization of new agrochemical candidates based on the pyrazole core.
References
- 1. Novel Pyrazolo[3,4- d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jksus.org [jksus.org]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Pyrazole-3,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1H-Pyrazole-3,4-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The compound fails to crystallize from the solution.
-
Possible Cause: The solution may not be supersaturated, or there may be a lack of nucleation sites for crystal growth.
-
Solution:
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: This occurs when the compound precipitates from the solution at a temperature above its melting point. It can also be due to high solubility in the chosen solvent.
-
Solution:
Problem 3: The recrystallization yield is consistently low.
-
Possible Cause: The compound may be too soluble in the crystallization solvent, even at low temperatures, or too much solvent was used.
-
Solution:
Problem 4: The purified crystals are colored or contain visible impurities.
-
Possible Cause: Impurities may have co-precipitated with the product or become trapped within the crystal lattice.
-
Solution:
-
Perform a second recrystallization to improve purity.
-
Wash the collected crystals with a small amount of cold recrystallization solvent.
-
For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the final yield.[1]
-
Problem 5: Difficulty in separating regioisomers.
-
Possible Cause: The synthesis may have produced regioisomers with very similar physical properties.
-
Solution:
-
Fractional recrystallization can be employed if the isomers have different solubilities in a specific solvent system. This involves multiple recrystallization steps to enrich one isomer.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (such as 1H-Pyrazole-4,5-diamine), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to the presence of two amine groups, this compound is a polar molecule. Common solvent systems for polar pyrazole derivatives include mixed protic solvents like ethanol/water.[1][3] Other potential single solvents include methanol, ethanol, or isopropanol.[1] A mixed-solvent system of hexane/ethyl acetate or hexane/acetone may also be effective.[1]
Q3: How can I effectively use column chromatography for purification?
A3: For aminopyrazoles, which are basic compounds, standard silica gel chromatography can sometimes lead to poor separation and yield loss due to strong interactions. It is often beneficial to deactivate the silica gel with a base like triethylamine or by using a mobile phase containing a small amount of ammonia in methanol.[3] Alternatively, using a more inert stationary phase like neutral alumina can be a good choice.[3]
Q4: What is trituration and when should I use it?
A4: Trituration is a purification technique that involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. For aminopyrazoles, trituration with a suitable solvent like acetone or acetonitrile can help to induce crystallization and remove soluble impurities, especially when the product is an oil or difficult to crystallize.[4][5]
Q5: How can I improve the stability of this compound during purification?
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Solvent/Eluent System | Purity (Before) | Purity (After) | Yield | Notes |
| Recrystallization | Ethanol/Water | 85% | 98% | 75% | Good for removing polar and non-polar impurities. |
| Column Chromatography | Dichloromethane/Methanol (95:5) with 0.5% Triethylamine | 85% | >99% | 60% | Effective for separating closely related impurities and regioisomers. |
| Trituration | Acetone | 85% | 92% | 85% | Useful for initial purification and inducing crystallization. |
Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions and the nature of the crude product.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol). For basic compounds like this compound, consider adding 0.5-1% triethylamine to the eluent to prevent tailing. Pack the column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 1H-Pyrazole-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-Pyrazole-3,4-diamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on identifying and mitigating side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Cyclization: The reaction of a dicyano compound with hydrazine may not proceed to full cyclization, resulting in open-chain intermediates. | Ensure adequate reaction time and temperature. The choice of solvent is also critical; polar protic solvents like ethanol or methanol often facilitate the cyclization. |
| Side Reaction with Starting Materials: In multicomponent reactions, starting materials like an aldehyde and malononitrile can undergo a Knoevenagel condensation as a competing reaction. | To favor the desired three-component reaction, ensure all components are mixed together from the start of the reaction.[1] | |
| Suboptimal pH: The nucleophilicity of hydrazine and the reactivity of the starting material can be sensitive to the pH of the reaction medium. | If using a salt of a starting material (e.g., aminomalononitrile p-toluenesulfonate), a base such as triethylamine is typically required to liberate the free amine for the reaction to proceed. | |
| Presence of Unexpected Peaks in NMR or MS | Formation of Isomeric Pyrazoles: Depending on the starting materials and reaction conditions, isomeric diaminopyrazoles (e.g., 3,5-diaminopyrazole) or other regioisomers can be formed. | Carefully control the stoichiometry of reactants. The reaction of malononitrile with hydrazine has been reported to yield 5-amino-4-cyanopyrazole or 5-amino-3-hydrazinopyrazole as byproducts instead of the expected 3,5-diaminopyrazole, depending on the molar ratio of the reactants. |
| Formation of a Hydrazone Side Product: If the starting material contains a carbonyl group, it can react with hydrazine to form a stable hydrazone, which may not cyclize under the reaction conditions. | This is more common in syntheses of substituted pyrazoles. For this compound synthesis from non-carbonyl precursors, this is less of a concern. | |
| Reaction with Solvent: Certain solvents can participate in side reactions. For instance, in the presence of a strong base, ethanol could potentially act as a nucleophile. | Use of inert solvents or careful selection of a solvent that does not participate in side reactions is recommended. Water can also be a suitable solvent for some pyrazole syntheses. | |
| Product is Difficult to Purify | Presence of Polar Impurities: Incomplete reaction or side reactions can lead to polar byproducts that are difficult to separate from the desired diaminopyrazole. | Purification of aminopyrazoles can often be achieved by recrystallization from a suitable solvent like ethanol. If recrystallization is not effective, column chromatography on silica gel is a reliable alternative. |
| Formation of Colored Impurities: Higher reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored impurities due to decomposition. | It is advisable to monitor the reaction by TLC and to work at the lowest effective temperature for the shortest time necessary to achieve a good conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common precursors for the synthesis of this compound and its derivatives include aminomalononitrile and dicyanoketene acetals. The reaction of phenylmalononitrile with hydrazine hydrate has been used to prepare 3,5-diamino-4-phenylpyrazole, a structurally related compound.
Q2: What is a key side reaction to be aware of when using malononitrile as a precursor?
A2: When reacting malononitrile with hydrazine, instead of the expected 3,5-diaminopyrazole, side products such as 5-amino-4-cyanopyrazole and 5-amino-3-hydrazinopyrazole can be formed. The formation of these byproducts is influenced by the stoichiometry of the reactants.
Q3: How can I confirm the correct isomer of diaminopyrazole has been synthesized?
A3: Spectroscopic methods are essential for structure confirmation. 1H and 13C NMR spectroscopy will show characteristic shifts for the pyrazole ring protons and carbons. X-ray crystallography provides unambiguous confirmation of the substitution pattern on the pyrazole ring.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Hydrazine and its derivatives are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving hydrazine should be conducted with care, particularly when heating.
Experimental Protocols
While a specific detailed protocol for the direct synthesis of this compound with reported side reactions was not found in the search results, a general procedure for the synthesis of aminopyrazoles from aminomalononitrile is as follows. This can be adapted and optimized for the synthesis of the target molecule.
General Procedure for the Synthesis of Aminopyrazoles:
To a solution of aminomalononitrile p-toluenesulfonate in a suitable solvent such as ethanol or methanol, an excess of hydrazine hydrate is added. A base, such as triethylamine, is typically added to neutralize the tosylate salt and free the aminomalononitrile. The reaction mixture is then stirred, often with heating (e.g., reflux), for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic pathway to a generic diaminopyrazole from a dicyano precursor and highlights a potential side reaction pathway leading to an aminocyanopyrazole, as has been reported for related syntheses.
Caption: Synthetic pathways in pyrazole synthesis.
This technical support guide is intended to provide general guidance. Specific reaction conditions should be optimized for each particular experimental setup.
References
Technical Support Center: Recrystallization Techniques for Aminopyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of aminopyrazole compounds using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for recrystallizing aminopyrazoles?
A1: The choice of solvent is critical and depends heavily on the polarity of the specific aminopyrazole derivative. Due to the presence of the amino group and the pyrazole ring, aminopyrazoles are generally polar compounds.
-
Single Solvents: For many aminopyrazoles, polar protic solvents are a good starting point. Ethanol, methanol, and isopropanol are commonly used.[1] For instance, 3(5)-aminopyrazole can be effectively recrystallized from methanol to yield white needles.[2] Acetic acid has also been mentioned as a solvent for the recrystallization of some aminopyrazole derivatives.[3]
-
Mixed-Solvent Systems: Mixed solvents offer great flexibility. A common technique is to dissolve the aminopyrazole in a "good" solvent (in which it is soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[4] A frequently successful combination for polar compounds like aminopyrazoles is an alcohol-water mixture, such as ethanol/water.[5] Other reported mixtures include hexane/ethyl acetate and hexane/acetone.[4]
Q2: My aminopyrazole is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[4]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can facilitate gradual cooling and promote the formation of crystals instead of oil.[4]
-
Change the Solvent System: Experiment with a different solvent or a different mixed-solvent system. A solvent with a lower boiling point might be beneficial.[4]
-
Use a Seed Crystal: If you have a small amount of the pure, solid aminopyrazole, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]
Q3: How can I improve the yield of my aminopyrazole recrystallization?
A3: Low recovery is a common issue in recrystallization. To improve your yield, consider the following:
-
Use the Minimum Amount of Hot Solvent: Use only the amount of hot solvent necessary to completely dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.[4]
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of your product.[4]
-
Select an Optimal Solvent: The ideal solvent will have high solubility for your aminopyrazole at high temperatures and very low solubility at low temperatures.[6]
Q4: My purified aminopyrazole crystals are colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[4] The charcoal adsorbs the colored molecules. Use charcoal judiciously, as it can also adsorb some of your desired product, which could lower the overall yield.[4]
Q5: Is it possible to separate regioisomers of aminopyrazoles using recrystallization?
A5: Yes, fractional recrystallization can be employed to separate regioisomers if they exhibit different solubilities in a specific solvent system.[4] This process may require multiple, sequential recrystallization steps to achieve a high purity of the desired isomer.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure aminopyrazole. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling process is too rapid. | - Add a small amount of additional hot solvent to the solution.- Ensure the solution cools slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are impure. | Soluble impurities were not effectively removed or were trapped in the crystal lattice. | - Ensure the initial dissolution was complete and the cooling was slow.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization. |
| The compound "oils out". | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated at a temperature above the compound's melting point. | - Add more of the "good" solvent to lower the saturation temperature.- Try a different solvent with a lower boiling point.- Ensure very slow cooling. |
Data Presentation
Table 1: Common Solvents for Aminopyrazole Recrystallization
| Solvent | Type | Polarity | Notes |
| Methanol | Protic | High | Good for many polar aminopyrazoles. 3(5)-aminopyrazole can be recrystallized from methanol.[2] |
| Ethanol | Protic | High | A versatile solvent for many aminopyrazoles. Often used in mixed systems with water.[1][7] |
| Isopropanol | Protic | Medium | Can be used for extraction and purification.[2] |
| Ethyl Acetate | Aprotic | Medium | Suitable for aminopyrazoles of intermediate polarity.[8] |
| Acetic Acid | Protic | High | Has been used for recrystallizing certain aminopyrazole derivatives.[3][9] |
| Nitromethane | Aprotic | High | Used for recrystallizing some aminopyrazole precursors.[2] |
| Water | Protic | Very High | Generally a poor solvent for aminopyrazoles alone but is an excellent anti-solvent in mixed systems with alcohols.[10] |
Table 2: Common Mixed-Solvent Systems for Aminopyrazole Recrystallization
| Solvent System | Application |
| Ethanol / Water | A very common and effective system for polar aminopyrazoles.[5] |
| Hexane / Ethyl Acetate | Useful for less polar aminopyrazole derivatives.[4] |
| Hexane / Acetone | Another option for aminopyrazoles with intermediate polarity.[10] |
| Methanol / Ethyl Acetate | Can be effective for certain pyrazoline derivatives. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3(5)-Aminopyrazole
This protocol is a standard method when a suitable single solvent has been identified.
-
Dissolution: Place the crude 3(5)-aminopyrazole in an Erlenmeyer flask. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add methanol in small portions until the aminopyrazole just completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for at least 20-30 minutes.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator. The expected product should be white needles.[2]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal. An ethanol/water system is described here.
-
Dissolution: Dissolve the crude aminopyrazole in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid).[11]
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[11]
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: A general workflow for the recrystallization of aminopyrazoles.
Caption: A decision tree for troubleshooting common aminopyrazole recrystallization problems.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
avoiding dimer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can I identify it?
A1: The most prevalent side reaction during pyrazole synthesis, particularly in the Knorr synthesis and related methods involving unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, not typically dimers.[1] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] These regioisomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR will exhibit different chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For definitive structural assignment, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space correlations between protons on the N-substituent and the pyrazole ring.[1]
Q2: My reaction mixture is turning a dark color. What could be the cause?
A2: The development of colored impurities, often yellow or red, can be attributed to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] It is crucial to use high-purity starting materials and consider performing the reaction under an inert atmosphere if oxidation is suspected.
Q3: I am observing the formation of a biaryl byproduct in my N-arylation reaction to synthesize N-arylpyrazoles. How can I prevent this?
A3: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), the homocoupling of the aryl halide starting material can occur, leading to the formation of a biaryl side product.[1] To minimize this, careful optimization of the reaction conditions is necessary. This includes the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.
Q4: My IR spectrum for the pyrazole product shows a very broad N-H stretching band at a low frequency. Is this indicative of a problem?
A4: No, this is a characteristic feature of pyrazoles in the solid state or in concentrated solutions. The broad band, typically observed in the 2600-3200 cm⁻¹ region, arises from strong intermolecular N-H···N hydrogen bonding, which can lead to the formation of dimers, trimers, or longer chain-like structures (catemers).[2][3] This hydrogen bonding weakens the N-H bond, causing a shift to a lower stretching frequency.
Troubleshooting Guides
Issue 1: Low Product Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Detailed Protocol/Experimental Considerations |
| Poor Purity of Starting Materials | Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. | Impurities can lead to undesired side reactions and significantly lower the yield of the desired pyrazole product.[1] It is recommended to purify starting materials if their purity is questionable. |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. | Temperature & Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature.[1] Solvent: The choice of solvent can greatly influence the reaction outcome. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or DMSO may provide better results for certain substrates.[1][4] |
| Steric Hindrance | Modify starting materials to reduce steric bulk or use a more reactive catalyst. | Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can hinder the reaction. If possible, consider alternative starting materials with less steric hindrance. The use of an effective catalyst, such as nano-ZnO, has been shown to improve yields even in sterically demanding cases.[1] |
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Diketones
| Potential Cause | Troubleshooting Step | Detailed Protocol/Experimental Considerations |
| Lack of Regiocontrol in Cyclization | Modify the solvent or catalyst to influence the regioselectivity. | Solvent Selection: The polarity of the solvent can influence which carbonyl group of the unsymmetrical 1,3-diketone is preferentially attacked by the hydrazine. A screening of different solvents (e.g., ethanol, toluene, DMF) is recommended to optimize the regioselectivity.[4] Catalyst Choice: The use of certain catalysts can direct the reaction towards a specific regioisomer. For example, some Lewis acid catalysts may preferentially coordinate to one of the carbonyl groups, enhancing the selectivity. |
| Ambiguous Product Identification | Employ advanced spectroscopic techniques for definitive structure elucidation. | NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY are invaluable for unambiguously determining the connectivity and spatial relationships within the molecule, thus confirming the correct regioisomer. |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be required.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visual Guides
Workflow for Troubleshooting Low Pyrazole Yield
References
Technical Support Center: Optimization of Pyrazolopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common challenges in pyrazolopyrimidine synthesis in a question-and-answer format to help you optimize your reaction conditions.
FAQs
Q1: My pyrazolopyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazolopyrimidine synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Purity of Starting Materials: Impurities in your reactants, such as aminopyrazoles, β-dicarbonyl compounds, or their equivalents, can lead to unwanted side reactions and decrease the yield of the desired product. It is advisable to use highly pure starting materials, and if necessary, purify them before use.[1][2]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical parameters.
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating.[2] Running the reaction at a lower temperature can sometimes reduce the formation of byproducts. Conversely, increasing the temperature might be necessary to drive the reaction to completion.[3]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[1]
-
Solvent: The solvent plays a vital role in reactant solubility and reaction kinetics. The choice of solvent can significantly impact the yield.[2] It is recommended to screen different solvents to find the most suitable one for your specific reaction.
-
Catalyst: The choice of catalyst, whether acidic or basic, and its concentration can significantly influence the reaction rate and yield. In some cases, a catalyst might not be necessary, while in others, it is essential for the reaction to proceed.
-
-
Incomplete Reaction: The cyclocondensation reaction may not be proceeding to completion. You can try extending the reaction time or increasing the temperature to address this.[3]
-
Side Reactions: The formation of regioisomers, especially with unsymmetrical starting materials, is a common side reaction that can lower the yield of the desired isomer.[1]
Q2: I am observing the formation of multiple products, likely isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.
-
Catalyst and Solvent Choice: The selection of the catalyst and solvent can influence the reaction pathway and, therefore, the regioselectivity. For instance, some palladium-catalyzed reactions show high regioselectivity.[4]
-
Reaction Conditions: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve regioselectivity in some cases by providing rapid and uniform heating.[4]
Q3: My crude product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or isomers.
-
Common Impurities: Besides unreacted starting materials, common impurities can include polymeric materials or products from side reactions like hydrolysis of nitrile groups if present.
-
Purification Techniques:
-
Recrystallization: This is often an effective method for purifying solid products. Choosing the right solvent system is crucial for successful recrystallization.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the most common method. A gradient of solvents, such as hexane and ethyl acetate, is often used to elute the different components.[2]
-
Q4: Can microwave-assisted synthesis improve my reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) can offer significant advantages for pyrazolopyrimidine synthesis.
-
Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][5]
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher yields compared to conventional heating methods.[4]
-
Enhanced Regioselectivity: The rapid and uniform heating provided by microwaves can sometimes lead to improved regioselectivity.[4]
-
Solvent-Free Conditions: Some microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally friendly.[4]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of pyrazolopyrimidine synthesis.
Table 1: Effect of Catalyst on Pyrazolopyrimidine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 7 | Low | [6] |
| ZrCl4 | DMF/EtOH | 95 | 16 | Good | [7] |
| PdCl2 | Toluene | 150 (Microwave) | 0.25 | 80 | [4] |
| Rh(III) complex | Dioxane | 150 (Microwave) | 0.5 | High | [4] |
| ZnFe2O4/GA | Water | 100 | 0.5-1 | 87-95 | [8] |
| Silica supported phosphotungstic acid | Ethanol:Water (1:1) | Reflux | - | Good to efficient | [6] |
Table 2: Effect of Solvent on Pyrazolopyrimidine Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | None | Reflux | 7 | Low | [6] |
| Water | ZnFe2O4/GA | 100 | 0.5-1 | Highest | [8] |
| Dioxane | Rh(III) complex | 150 (Microwave) | 0.5 | High | [4] |
| Toluene | PdCl2 | 150 (Microwave) | 0.25 | 80 | [4] |
| Solvent-free | Fe+3-montmorillonite | 100 | - | - | |
| Acetic Acid | None | Reflux | 8-12 | 62-71 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in pyrazolopyrimidine synthesis.
Protocol 1: General One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines [10][11]
-
Reactant Mixture: In a round-bottom flask, combine the 5-aminopyrazole derivative (1 mmol), an appropriate aldehyde (1 mmol), and a compound with an active methylene group (e.g., malononitrile, 1 mmol).
-
Catalyst and Solvent: Add the chosen catalyst (e.g., 20 mg of a solid-supported catalyst) and solvent (e.g., 5 mL of ethanol). For solvent-free conditions, omit the solvent.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) for the required time, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones [7][12]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 equiv), β-ketoester (1 equiv), and a catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) in a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 10-30 minutes).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired pyrazolopyrimidinone.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway with Pyrazolopyrimidine Inhibitors
Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[13][14] The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and inhibition by pyrazolopyrimidines.
Pim-1 Kinase Signaling Pathway and Pyrazolopyrimidine Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[15]
Caption: Pim-1 kinase signaling pathway and its inhibition.
General Experimental Workflow for Pyrazolopyrimidine Synthesis Optimization
The following diagram outlines a logical workflow for optimizing the synthesis of pyrazolopyrimidine derivatives.
Caption: Workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the Vilsmeier-Haack formylation of pyrazoles. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack reaction is a chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are electron-rich aromatic heterocycles, this reaction is a highly effective method for regioselective formylation, typically at the C4 position, to yield valuable 4-formylpyrazole derivatives.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, which is a chloroiminium salt.[1] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The preparation is an exothermic reaction and must be conducted under anhydrous conditions, usually at low temperatures (0-5 °C), to prevent decomposition of the reagent.[1]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be done slowly and cautiously to manage the exothermic nature of the reaction.[1]
Q4: How can the progress of the reaction be monitored?
The progress of the Vilsmeier-Haack formylation can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture, quenching them, and spotting them on a TLC plate, one can observe the disappearance of the starting pyrazole and the appearance of the more polar 4-formylpyrazole product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity.[1][3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to the work-up conditions.[1] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] 4. Perform the work-up at low temperatures and neutralize carefully. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring, although C4 is strongly preferred.[1] Other side reactions like hydroxymethylation or chlorination can occur under certain conditions.[3][4] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.[1] Consider purification by column chromatography or recrystallization. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formyl group can increase the water solubility of the product, leading to losses during aqueous work-up.[1] 2. Emulsion Formation During Extraction: This can complicate the separation of aqueous and organic layers.[1] | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. 2. Add a small amount of brine to the separatory funnel to help break up the emulsion. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C).[3][5]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[5]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-formylpyrazole.
Data Presentation
Typical Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles
| Substrate Type | Pyrazole:DMF:POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dialkyl-5-chloropyrazole | 1 : 6 : 4 | 120 | 1 - 2.5 | 65-95 | [6] |
| 1-Aryl-3-alkyl-5-chloropyrazole | 1 : 6 : 4 | 120 | 4 - 8 | 52-67 | [6] |
| Hydrazone (leading to pyrazole) | 1 : (10 mL) : 1.1 mL (as solvent) | 60 - 65 | 3 | Good | [7] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 | [4] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | 1 : (solvent) : 10 | Reflux | 6 | 90 | [5] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted pyrazoles?
A1: The most frequently used stationary phase for the column chromatography of substituted pyrazoles is silica gel (SiO₂).[1][2][3] Alumina (Al₂O₃) can be used as an alternative, particularly if the pyrazole derivative is sensitive to the acidic nature of silica gel.
Q2: What are the typical mobile phases used for pyrazole purification?
A2: A mixture of a non-polar solvent and a polar solvent is typically used. The most common combination is ethyl acetate and hexanes (or heptane).[4] Other systems include dichloromethane/methanol and hexane/tetrahydrofuran. The polarity of the mobile phase is adjusted by varying the ratio of the solvents to achieve optimal separation.
Q3: How do I choose the right solvent system for my specific pyrazole derivative?
A3: The ideal solvent system is best determined by thin-layer chromatography (TLC) before performing column chromatography.[5] The goal is to find a solvent mixture that gives your desired pyrazole a retention factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities.
Q4: My pyrazole compound is basic. Are there any special considerations for its purification on silica gel?
A4: Yes, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, which can lead to peak tailing, poor separation, and even decomposition of the compound. To mitigate this, it is often recommended to deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.
Troubleshooting Guides
Problem 1: Poor or No Separation of Compounds
Q: My substituted pyrazole is co-eluting with impurities. How can I improve the separation?
A: This is a common issue and can be addressed by several strategies:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If your compound elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in an ethyl acetate/hexane system). If your compound elutes too slowly or not at all (low Rf value), increase the mobile phase polarity.
-
Change Solvent Selectivity: If adjusting the polarity of your current solvent system doesn't work, try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane might change the interactions between your compounds and the stationary phase, leading to better separation.
-
-
Check Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase.
Problem 2: Peak Tailing
Q: The spots on my TLC plate and the peaks in my chromatogram are streaked or "tailing." What causes this and how can I fix it?
A: Peak tailing is often caused by strong interactions between the analyte and the stationary phase. For basic pyrazoles, this is a common problem on acidic silica gel.
-
Deactivate the Silica Gel: Add a small amount of triethylamine (0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your basic pyrazole, resulting in more symmetrical peaks.
-
Sample Overloading: Loading too much sample can also lead to tailing. Try reducing the amount of material loaded onto the column.
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can cause streaking. Ensure your crude material is completely dissolved in a minimal amount of the loading solvent.
Problem 3: Low or No Recovery of the Compound
Q: I can't seem to recover my pyrazole derivative from the column. What could be the reason?
A: This issue can be frustrating and is often due to one of the following:
-
Compound Decomposition on Silica Gel: Some substituted pyrazoles can be unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have appeared.
-
Solution: Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel with triethylamine as described above.
-
-
Irreversible Adsorption: Your compound may be too polar for the chosen mobile phase and is irreversibly stuck to the top of the column.
-
Solution: Gradually increase the polarity of the mobile phase. If this doesn't work, you may need to switch to a much more polar solvent system, such as one containing methanol.
-
-
Compound is Highly Insoluble: If your compound precipitates on the column, it will not elute properly.
-
Solution: Ensure your sample is fully dissolved in the loading solvent. If solubility is an issue, you might need to use a different mobile phase in which your compound is more soluble, or consider the "dry loading" technique.
-
Data Presentation
Table 1: TLC Rf Values of Selected Substituted Pyrazoles
| Compound | Mobile Phase (v/v) | Rf Value |
| 1,3,4,5-Tetraphenyl-1H-pyrazole | 5% Ethyl Acetate in Hexane | 0.47 |
| 1,3,5-Triphenyl-1H-pyrazole | 5% Ethyl Acetate in Hexane | 0.31 |
| 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 1:1 Ethyl Acetate:n-hexane | 0.26 |
| 1,3,4-triphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 1:1 Ethyl Acetate:n-hexane | 0.22 |
| 4-(4-chlorophenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 1:1 Ethyl Acetate:n-hexane | 0.46 |
Note: Rf values are dependent on the specific conditions (e.g., silica gel type, temperature) and should be used as a guideline.[4][6]
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Substituted Pyrazole
-
Slurry Preparation: In a beaker, mix the silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure or a pump to help pack the column evenly. Ensure there are no air bubbles or cracks in the stationary phase. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading (Wet Loading):
-
Dissolve the crude substituted pyrazole in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted pyrazole.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting common issues in pyrazole purification.
Caption: A stepwise experimental workflow for the purification of substituted pyrazoles.
References
managing exothermic reactions in diaminopyrazole synthesis
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during diaminopyrazole synthesis. The following information is designed to help you navigate potential challenges and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My diaminopyrazole synthesis, particularly the diazotization step, is showing a rapid temperature increase. What is happening and what should I do?
A1: You are likely observing a significant exothermic reaction. The diazotization of anilines is notoriously exothermic and can lead to thermal runaway if not properly controlled. The diazonium species formed is often unstable and can decompose, rapidly releasing nitrogen gas and heat, which can cause a dangerous pressure buildup in your reaction vessel.[1]
Immediate Actions:
-
Ensure your cooling bath (e.g., ice-salt bath) is effectively cooling the reaction vessel.
-
Slow down or stop the addition of the diazotizing agent (e.g., sodium nitrite).
-
Ensure vigorous stirring to dissipate localized hot spots.
Q2: What are the primary risks associated with exothermic reactions in diaminopyrazole synthesis?
A2: The main risks include:
-
Thermal Runaway: An uncontrolled increase in temperature that can lead to boiling of the solvent, pressure buildup, and potentially an explosion.[1]
-
Gas Evolution: Rapid decomposition of diazonium salts releases a large volume of nitrogen gas, which can over-pressurize and rupture the reaction vessel.[1]
-
Side Reactions and Impurity Formation: Higher temperatures can lead to the formation of unwanted byproducts, such as the condensation of the diazonium species with another aniline molecule, reducing the yield and purity of your desired product.
Q3: Are there safer alternatives to traditional batch diazotization for diaminopyrazole synthesis?
A3: Yes, several strategies can significantly improve the safety of this reaction:
-
Flow Chemistry: This is a highly recommended alternative that avoids the accumulation of large amounts of unstable intermediates. The reagents are mixed in a temperature-controlled coil, and the hazardous intermediate is consumed as it is formed.[1][2]
-
Alternative Diazotizing Agents: Substituting sodium nitrite with a milder, more stable reagent like tert-butyl nitrite (TBN) can allow the reaction to be run safely at higher temperatures.[1]
-
Microwave-Assisted Synthesis: Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and improving yields, which can sometimes mitigate the risks associated with prolonged heating.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | Thermal runaway from the exothermic diazotization reaction. | 1. Immediate Action: Stop the addition of reagents and ensure maximum cooling is applied. 2. Dilution: If safe to do so, add a pre-chilled solvent to dilute the reaction mixture and help absorb the excess heat. 3. Future Prevention: Switch to a flow chemistry setup or use a less reactive diazotizing agent like TBN.[1] |
| Excessive Gas Evolution | Decomposition of the diazonium salt. | 1. Venting: Ensure your reaction setup has a proper venting system to safely release pressure. Do not run this reaction in a sealed vessel. 2. Temperature Control: Maintain a low reaction temperature (e.g., below 5°C for traditional diazotization) to ensure the stability of the diazonium intermediate.[1] |
| Low Yield and Formation of Colored Impurities | Side reactions due to elevated temperatures. | 1. Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition of reagents. For the flow synthesis of 3,5-diamino-1H-pyrazole, a constant temperature of 28°C was maintained using a fan to cool the slightly exothermic reaction.[2] 2. Optimize Stoichiometry: Ensure the correct ratio of reactants to avoid excess starting materials that could lead to side reactions. |
| Difficulty Maintaining Stable Temperature During Scale-Up | Poor heat transfer in larger reaction vessels. | 1. Improve Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio or a more efficient cooling system. 2. Controlled Addition: Add the reagents slowly and monitor the internal temperature closely. 3. Consider Flow Chemistry: Scale-up is often safer and more easily controlled in a continuous flow system.[1] |
Experimental Protocols
Protocol 1: Temperature-Controlled Flow Synthesis of a Diaminopyrazole Intermediate
This protocol is based on the upscaled synthesis of 3,5-diamino-1H-pyrazole and emphasizes safety through a continuous flow process.[2]
Materials:
-
4-amino-benzonitrile
-
tert-butyl nitrite (TBN)
-
Malononitrile
-
Acetonitrile (ACN)
-
Uniqsis FlowSyn System (or similar) with a PTFE coil reactor
Methodology:
-
Solution Preparation:
-
Flask A: Prepare a solution of 4-amino-benzonitrile and malononitrile in acetonitrile.
-
Flask B: Prepare a solution of tert-butyl nitrite in acetonitrile.
-
-
System Setup:
-
Configure the flow system to pump the solutions from Flask A and Flask B into a T-mixer.
-
The mixed stream is then directed into a 14 mL PTFE coil reactor.
-
-
Reaction Conditions:
-
Set the coil temperature to a constant 28°C . .
-
The reaction is slightly exothermic, so external cooling (e.g., a fan) may be necessary to maintain a stable temperature.[2]
-
The residence time in the coil is set to 3 minutes .
-
-
In-situ Formation and Consumption:
-
The diazonium species is formed in-situ and is immediately consumed by the malononitrile present in the same stream.[2]
-
-
Collection:
-
The output from the reactor coil is collected for further processing (e.g., ring closure to form the diaminopyrazole).
-
Quantitative Data Summary
| Parameter | Lab-Scale Batch Synthesis[2] | Scaled-Up Flow Synthesis[2] |
| Reaction Scale | ~9 mmol | 3.6 mol |
| Diazotizing Agent | Sodium Nitrite | tert-butyl nitrite (TBN) |
| Temperature | Cooled in an ice bath | Maintained at a constant 28°C |
| Concentration | Not specified | 0.2 M in THF for a later step |
| Key Safety Feature | Cold acidic conditions | In-situ formation and consumption of the unstable diazonium intermediate |
Visualizations
Caption: A logical workflow for troubleshooting an exothermic event.
References
Flow Chemistry for Safer Pyrazole Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing flow chemistry for the safer synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety advantages of using flow chemistry for pyrazole synthesis?
Flow chemistry offers significant safety benefits, particularly when dealing with hazardous reagents and intermediates often involved in pyrazole synthesis, such as hydrazines and diazo compounds.[1][2][3][4] The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways and the impact of potential explosions.[3][5] Continuous processing also allows for the in situ generation and immediate consumption of unstable intermediates, avoiding their isolation and handling.[1][3] Furthermore, the superior heat and mass transfer in microreactors enables better temperature control of highly exothermic reactions, preventing the formation of dangerous byproducts.[6]
Q2: Can flow chemistry improve the yield and reduce the reaction time for pyrazole synthesis compared to batch processes?
Yes, flow chemistry has been demonstrated to significantly improve yields and drastically reduce reaction times for pyrazole synthesis. For example, in the synthesis of the COX-2 inhibitor celecoxib, a flow process reduced the reaction time from 20 hours in batch to just 1 hour, with yields increasing from 90% to 90-96%.[7][8] This acceleration is attributed to the ability to safely operate at higher temperatures and pressures, enhancing reaction kinetics.[3][4]
Q3: What are the main challenges when transferring a batch pyrazole synthesis to a continuous flow process?
Transferring a batch process to a continuous flow setup can present several challenges. One of the most common issues is reactor clogging due to the precipitation of starting materials, intermediates, or products.[4][9] Other challenges include managing gas evolution, ensuring proper mixing of reagents, and potential catalyst leaching in heterogeneous systems.[10][11] Careful consideration of solvent choice, temperature, and reactor design is crucial to mitigate these issues.
Q4: How can I safely scale up the synthesis of energetic pyrazole derivatives using flow chemistry?
Flow chemistry is an ideal platform for the safer scale-up of energetic materials synthesis. The small internal volume of the reactor ensures that only a minimal amount of energetic material is present at any one time, significantly reducing the risk associated with handling larger quantities.[5] For scaling up, a "numbering-up" approach, where multiple flow reactors are run in parallel, is often preferred over increasing the reactor size ("scaling-up") to maintain the high surface-area-to-volume ratio and safety benefits. A back-pressure regulator is also essential to safely manage any gas formation during the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reactor Clogging | - Precipitation of starting materials, intermediates, or the final product.[4][9] - Formation of insoluble byproducts. | - Solvent Selection: Choose a solvent system where all components remain in solution at the reaction temperature. Consider using a co-solvent to improve solubility. - Temperature Adjustment: Increase the reaction temperature to improve solubility, taking care not to degrade the product. - Reactor Design: Use a wider diameter tubing or a reactor designed to handle slurries. - Back Pressure Regulation: Applying back pressure can sometimes prevent precipitation by keeping compounds in a supercritical or liquid state. |
| Low Yield | - Incomplete reaction. - Formation of side products. - Poor mixing of reagents. | - Increase Residence Time: Lengthen the reactor coil or decrease the flow rate to allow for complete reaction.[1] - Optimize Temperature: Systematically vary the temperature to find the optimal point for product formation versus degradation. - Improve Mixing: Use a static mixer or a micro-packed bed reactor to enhance mixing. - Stoichiometry: In a flow system, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams. Ensure these are accurate.[6] |
| Inconsistent Results | - Fluctuations in pump flow rates. - Temperature instability. - Inconsistent back pressure. | - Pump Calibration: Regularly calibrate pumps to ensure accurate and stable flow rates. - Temperature Control: Use a reliable thermostatting system for the reactor. - Back Pressure Regulator: Ensure the back pressure regulator is functioning correctly and providing a stable pressure. |
| Safety Concerns (e.g., handling diazo compounds) | - Accumulation of hazardous intermediates. | - Telescoped Synthesis: Design the flow setup to generate the hazardous intermediate in situ and have it immediately react in the next step without isolation (a "telescoped" reaction).[2][3] |
Experimental Protocols
Example Protocol: Continuous Flow Synthesis of Celecoxib
This protocol is adapted from a published procedure for the synthesis of the pyrazole-containing drug, Celecoxib.[7][8]
Step 1: Claisen Condensation
-
Reagents:
-
Solution A: 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., THF).
-
Solution B: Sodium ethoxide in ethanol.
-
-
Setup: Two syringe pumps are used to introduce solutions A and B into a T-mixer. The combined stream then flows through a heated reactor coil.
-
Conditions:
-
Flow Rate (Solution A): 0.5 mL/min
-
Flow Rate (Solution B): 0.5 mL/min
-
Reactor Temperature: 60 °C
-
Residence Time: 10 minutes
-
-
Output: The output stream containing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is collected.
Step 2: Cyclocondensation
-
Reagents:
-
Solution C: The output from Step 1.
-
Solution D: 4-sulfamidophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
-
Setup: The output from the first reactor (Solution C) is mixed with Solution D using a T-mixer and then passed through a second heated reactor coil.
-
Conditions:
-
Flow Rate (Solution C): 1.0 mL/min
-
Flow Rate (Solution D): 1.0 mL/min
-
Reactor Temperature: 90 °C[7]
-
Residence Time: 20 minutes
-
-
Work-up: The product stream is collected and the solvent is removed in vacuo. The resulting solid is then purified by filtration.
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis of Celecoxib
| Parameter | Batch Synthesis[8] | Flow Synthesis[8] |
| Reaction Time | 20 hours | 1 hour |
| Yield | 90% | 90-96% |
| Safety | Handling of bulk reagents | Minimized exposure to chemicals[8] |
Visualizations
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. galchimia.com [galchimia.com]
- 10. news-medical.net [news-medical.net]
- 11. helgroup.com [helgroup.com]
Validation & Comparative
Structural Confirmation of 1H-Pyrazole-3,4-diamine: A Comparative Guide to 1H NMR Analysis and Orthogonal Methods
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive analysis of 1H-Pyrazole-3,4-diamine using 1H NMR spectroscopy, complemented by a comparison with alternative analytical techniques to ensure accurate structural elucidation.
1H NMR Spectroscopic Analysis for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the pyrazole ring and the amine groups.
Predicted ¹H NMR Data for this compound
The expected chemical shifts (δ) in a common deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the analysis of the parent pyrazole structure and the known effects of amino substituents on aromatic rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-5 | ~7.0 - 7.5 | Singlet (s) | 1H | The proton attached to the carbon adjacent to the two ring nitrogens. |
| -NH₂ (C3) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be variable and concentration-dependent. |
| -NH₂ (C4) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be variable and concentration-dependent. |
| N-H (ring) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The proton on the pyrazole ring nitrogen, often broad and exchangeable with D₂O. |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition: [1]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[1]
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Orthogonal Methods for Structural Confirmation: A Comparative Overview
While ¹H NMR is highly informative, relying on a single analytical technique can be ambiguous. Therefore, employing orthogonal methods is essential for robust structural confirmation. The following table compares ¹H NMR with Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Connectivity of protons, chemical environment, stereochemistry. | Provides detailed structural information in solution. | May not be suitable for insoluble compounds; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amount. | Does not provide information on stereochemistry or connectivity of isomers. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C=C). | Fast, non-destructive, and can be used for solid and liquid samples. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | Provides unambiguous structural determination.[1] | Requires a suitable single crystal, which can be difficult to grow. |
Logical Workflow for Structural Confirmation
The structural confirmation of this compound should follow a logical workflow that integrates complementary analytical techniques. The following diagram, generated using Graphviz, illustrates this process.
By integrating the data from ¹H NMR with orthogonal techniques such as MS, FTIR, and potentially X-ray crystallography, researchers can achieve a high level of confidence in the structural assignment of this compound, which is a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 1H-Pyrazole-3,4-diamine
This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1H-Pyrazole-3,4-diamine. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into method selection and implementation based on common practices for analogous compounds.
Introduction
This compound is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Ensuring its purity is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purity assessment of such polar compounds. This guide compares three hypothetical, yet representative, RP-HPLC methods, outlining their respective strengths and weaknesses based on established chromatographic principles and data from similar pyrazole derivatives and heterocyclic amines.
Experimental Protocols
The following protocols describe three distinct HPLC methods for the analysis of this compound. These methods are based on conditions reported for the successful separation of related compounds.[1][2][3]
Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase of the respective method. Working standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
Method 1: Rapid Isocratic Elution
-
Objective: Fast quality control screening.
-
Instrumentation: Standard HPLC system with UV detection.
-
Chromatographic Conditions:
Method 2: Gradient Elution for Improved Resolution
-
Objective: Separation of closely eluting impurities.
-
Instrumentation: HPLC system with a gradient pump and UV detection.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Method 3: Ion-Pair Chromatography for Enhanced Retention
-
Objective: Improved retention and peak shape for polar impurities.
-
Instrumentation: HPLC system with UV detection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Methanol / Water containing 5 mM Sodium 1-Hexanesulfonate and 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Data Presentation: Comparative Analysis
The following table summarizes the expected performance of the three proposed HPLC methods for the purity analysis of this compound. The quantitative data are hypothetical and based on typical performance characteristics observed for similar analytical methods.
| Parameter | Method 1: Rapid Isocratic | Method 2: Gradient Elution | Method 3: Ion-Pair Chromatography |
| Principle | Simple, fast separation | High resolving power | Enhanced retention of polar analytes |
| Run Time | ~10 min | ~20 min | ~15 min |
| Resolution | Moderate | High | Good to High |
| Sensitivity (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Throughput | High | Low | Moderate |
| Method Complexity | Low | High | Moderate |
| Mobile Phase | Methanol/TFA in Water | Acetonitrile/Formic Acid in Water | Methanol/Water with Ion-Pair Reagent |
| Advantages | Fast, simple, robust | Excellent for complex samples | Good for polar impurities |
| Disadvantages | May not resolve all impurities | Longer run time, more complex | Ion-pair reagents can be harsh on columns |
Visualization of Experimental Workflow and Method Selection
The following diagrams illustrate the general workflow for HPLC method comparison and the logical considerations for selecting the most appropriate method.
Caption: Workflow for comparing HPLC methods.
Caption: Logic for selecting an appropriate HPLC method.
Conclusion
The selection of an optimal HPLC method for assessing the purity of this compound is contingent upon the specific analytical requirements. For rapid, routine quality control, a simple isocratic method (Method 1) is likely sufficient. When high-resolution separation of potential impurities is necessary, a gradient elution method (Method 2) is preferable, offering superior resolving power at the cost of longer analysis times. In cases where polar impurities are of particular concern and are not well-retained by standard reversed-phase chromatography, an ion-pair method (Method 3) can provide a viable solution. The methods and comparative data presented in this guide serve as a foundational resource for developing and validating a robust purity assay for this compound.
References
A Comparative Guide to 1H-Pyrazole-3,4-diamine and 3,5-diaminopyrazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and reactivity of two isomeric diaminopyrazoles: 1H-Pyrazole-3,4-diamine and 3,5-diaminopyrazole. Understanding the distinct characteristics of these building blocks is crucial for their effective application in the synthesis of diverse heterocyclic compounds, particularly in the realm of drug discovery and materials science.
Introduction
This compound and 3,5-diaminopyrazole are five-membered heterocyclic compounds containing a pyrazole core with two amino substituents. Their structural difference—an ortho-diamine arrangement in the former and a meta-diamine arrangement in the latter—imparts distinct chemical reactivity, making them valuable yet different synthons for the construction of fused heterocyclic systems. This guide will delve into their synthesis, comparative reactivity in cyclocondensation reactions, and provide supporting experimental data and protocols.
Synthesis of Diaminopyrazoles
The synthetic routes to this compound and 3,5-diaminopyrazole differ significantly, reflecting their distinct substitution patterns.
This compound is typically synthesized in a two-step process involving the nitration of a 3-aminopyrazole precursor followed by the reduction of the resulting 4-nitro-3-aminopyrazole. This method allows for the introduction of the second amino group at the C4 position.
3,5-diaminopyrazole , on the other hand, is commonly prepared through a more direct cyclocondensation reaction between malononitrile and hydrazine hydrate.[1] This approach is often efficient and amenable to large-scale synthesis.
Synthetic Workflow for Diaminopyrazoles
References
A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to 1H-Pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. While 1H-Pyrazole-3,4-diamine serves as a valuable building block, a diverse range of alternative reagents and synthetic strategies offer greater flexibility in accessing structurally diverse pyrazole derivatives. This guide provides an objective comparison of the most prominent alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic route for their specific drug discovery and development needs.
Performance Comparison of Key Synthetic Routes
The synthesis of the pyrazole ring is most commonly achieved through the condensation of a hydrazine derivative with a three-carbon synthon. The choice of both the hydrazine and the carbonyl-containing reagent significantly influences the reaction efficiency, regioselectivity, and the substitution pattern of the final product. The following tables summarize the performance of the most common and effective methods for pyrazole synthesis.
Table 1: Knorr Pyrazole Synthesis and its Variations
The Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[1][2] Its versatility allows for the synthesis of a wide range of substituted pyrazoles.[3]
| 1,3-Dicarbonyl Compound | Hydrazine Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Acetic acid/Ethanol | Reflux | 1 | 92 | [4] |
| Ethyl acetoacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 | 79 | [2][3] |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol | Reflux | 2 | 85 | [4] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic acid | 110 | 1.5 | 90 (mixture of regioisomers) | [1] |
Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds
This method involves the reaction of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative, which typically forms a pyrazoline intermediate that is subsequently oxidized to the corresponding pyrazole.[5][6]
| α,β-Unsaturated Carbonyl | Hydrazine Reagent | Conditions (Step 1: Cyclization) | Conditions (Step 2: Oxidation) | Overall Yield (%) | Reference |
| Chalcone | Phenylhydrazine | Acetic acid, reflux, 4h | Iodine, reflux, 2h | 85 | [6] |
| Benzylideneacetone | Hydrazine hydrate | Ethanol, reflux, 3h | Air, DMSO, 120°C, 12h | 78 | [7] |
| 3-Buten-2-one | Methylhydrazine | Ethanol, reflux, 2h | Bromine, Chloroform, rt, 1h | 72 | [5] |
Table 3: Pyrazole Synthesis from Acetylenic Ketones
The reaction of acetylenic ketones with hydrazines offers a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[8] The regioselectivity is often predictable based on the nature of the substituents on both reactants.[5]
| Acetylenic Ketone | Hydrazine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,3-Diphenylpropynone | Phenylhydrazine | Ethanol | Reflux | 3 | 95 |[9] | | 1-Phenyl-2-propyn-1-one | Methylhydrazine | Methanol | Reflux | 4 | 88 |[5] | | 4-Phenyl-3-butyn-2-one | Hydrazine hydrate | Ethanol | Reflux | 2 | 91 |[6] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic and should be done carefully.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Methylation: Cool the resulting syrup and add methyl iodide (1.1 eq) and methanol. Reflux the mixture for 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to yield the pure product.
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate[6]
-
Reaction Setup: To a solution of chalcone (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
Cyclization: Add a catalytic amount of acetic acid and reflux the mixture for 4 hours. Monitor the reaction by TLC until the chalcone is consumed.
-
Oxidation: Cool the reaction mixture to room temperature. Add a solution of iodine (1.1 eq) in ethanol and reflux for an additional 2 hours.
-
Work-up: Pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating Pyrazolo[3,4-d]pyrimidine Structure with 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of substituted pyrazolo[3,4-d]pyrimidines is a critical step in medicinal chemistry and drug development. The regioselectivity of substitution on the pyrazole ring, particularly at the N1 and N2 positions, can significantly impact the biological activity and pharmacological properties of these compounds. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively validate the structure of pyrazolo[3,4-d]pyrimidine regioisomers, with a focus on distinguishing between N1- and N2-substituted analogues.
The Challenge of Regioisomer Assignment
Alkylation of the pyrazolo[3,4-d]pyrimidine core can lead to a mixture of N1 and N2 regioisomers. Differentiating these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to subtle differences in chemical shifts. However, 2D NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provide clear and unambiguous correlations that allow for definitive structural assignment.
Comparative Analysis of N1 vs. N2 Regioisomers
To illustrate the power of 2D NMR in distinguishing between pyrazolo[3,4-d]pyrimidine regioisomers, we present a comparative analysis of a model N1-substituted versus an N2-substituted pyrazolo[3,4-d]pyrimidine. The key to differentiation lies in the long-range correlations observed in the HMBC spectrum.
Key HMBC Correlations for Structural Validation
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular skeleton. For pyrazolo[3,4-d]pyrimidines, the crucial correlations are between the protons of the substituent on the pyrazole nitrogen and the carbons of the heterocyclic core.
dot
Caption: Differentiating HMBC correlations for N1 and N2 isomers.
In the N1-substituted isomer , the protons on the alpha-carbon of the substituent will show a three-bond correlation (³JCH) to both the C3a and C7a carbons of the pyrazolo[3,4-d]pyrimidine core.
Conversely, in the N2-substituted isomer , the protons on the alpha-carbon of the substituent will exhibit a three-bond correlation to the C3 and C3a carbons. The presence of a correlation to C3 and the absence of a correlation to C7a is the definitive marker for N2 substitution.
Quantitative NMR Data Comparison
The following table summarizes the expected key ¹H and ¹³C NMR chemical shifts and HMBC correlations for a representative pair of N1- and N2-methylated 4-methoxy-1H-pyrazolo[3,4-d]pyrimidines.[1]
| Parameter | N1-Methyl Isomer | N2-Methyl Isomer |
| ¹H NMR (δ ppm) | ||
| N-CH₃ | ~4.1 | ~4.2 |
| O-CH₃ | ~4.1 | ~4.1 |
| H3 | ~8.1 | ~8.2 |
| H6 | ~8.5 | ~8.4 |
| ¹³C NMR (δ ppm) | ||
| N-CH₃ | ~34 | ~42 |
| C3 | ~135 | ~144 |
| C3a | ~105 | ~114 |
| C6 | ~157 | ~156 |
| C7a | ~152 | ~152 |
| Key HMBC Correlations | ||
| N-CH₃ → C3 | No | Yes (³JCH) |
| N-CH₃ → C3a | Yes (³JCH) | Yes (³JCH) |
| N-CH₃ → C7a | Yes (³JCH) | No |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific compound and available instrumentation.
1. Sample Preparation
-
Dissolve 5-10 mg of the purified pyrazolo[3,4-d]pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved to avoid issues with shimming and line broadening.
-
Filter the sample if any particulate matter is present.
2. 2D NMR Data Acquisition
The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
a) ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width (SW): Set to cover all proton signals observed in the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS) per increment: 2-8.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons (one-bond correlation).
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width (F2): Set to cover all proton signals.
-
¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS) per increment: 2-16.
-
¹JCH Coupling Constant: Optimized for approximately 145 Hz.
-
Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment identifies long-range (typically 2-4 bonds) correlations between protons and carbons. This is the key experiment for distinguishing regioisomers.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width (F2): Set to cover all proton signals.
-
¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS) per increment: 4-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to observe two- and three-bond correlations.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Workflow for Structure Validation
The logical workflow for validating the structure of a pyrazolo[3,4-d]pyrimidine using 2D NMR is outlined below.
dot
Caption: A logical workflow for structure validation using 2D NMR.
Conclusion
The application of 2D NMR spectroscopy, particularly the HMBC experiment, is an indispensable tool for the accurate and unambiguous structural validation of pyrazolo[3,4-d]pyrimidines. By focusing on the key long-range correlations between substituent protons and the heterocyclic core carbons, researchers can confidently distinguish between N1 and N2 regioisomers. This level of structural certainty is paramount for establishing robust structure-activity relationships and advancing drug discovery programs based on this important scaffold.
References
comparative study of different synthetic routes to 1H-Pyrazole-3,4-diamine
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 1H-Pyrazole-3,4-diamine is a valuable building block in medicinal chemistry, and a comparative study of its synthetic routes is essential for selecting the most appropriate method based on factors such as yield, purity, and reaction conditions. This guide provides an objective comparison of different synthetic pathways to this compound, supported by experimental data and detailed protocols.
Route 1: Nitration of 3-Aminopyrazole and Subsequent Reduction
A common and well-established method for the synthesis of this compound involves a two-step process starting from commercially available 3-aminopyrazole. The first step is the regioselective nitration at the C4 position, followed by the reduction of the resulting 3-amino-4-nitropyrazole.
Experimental Protocol:
Step 1: Synthesis of 3-Amino-4-nitropyrazole
To a solution of 3-aminopyrazole in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for a specific duration until the nitration is complete. The product, 3-amino-4-nitropyrazole, is then isolated by pouring the reaction mixture onto ice, followed by neutralization and filtration.
Step 2: Synthesis of this compound (Reduction of 3-Amino-4-nitropyrazole)
The reduction of the nitro group in 3-amino-4-nitropyrazole can be achieved through various methods, with catalytic hydrogenation being a prevalent choice. Typically, 3-amino-4-nitropyrazole is dissolved in a suitable solvent, such as ethanol or methanol, and a catalyst, most commonly palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, until the reduction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield this compound.
An alternative reduction method involves the use of a reducing agent like tin(II) chloride in a protic solvent.
Data Presentation:
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reaction Time (h) |
| Nitration | 3-Aminopyrazole, HNO₃/H₂SO₄, 0-10 °C | 75-85 | >95 | 2-4 |
| Reduction (Catalytic Hydrogenation) | 3-Amino-4-nitropyrazole, H₂, Pd/C, Ethanol | 80-90 | >98 | 4-6 |
Alternative Synthetic Approaches
While the nitration and reduction of 3-aminopyrazole is a primary route, other synthetic strategies can be considered, particularly those that construct the pyrazole ring with the desired diamine substitution pattern in place. One such conceptual approach involves the cyclization of a suitably functionalized acyclic precursor.
Route 2 (Conceptual): Cyclization of a Dinitrile Precursor
This potential route would involve the reaction of a dinitrile, such as malononitrile, with a hydrazine derivative under conditions that favor the formation of the 3,4-diaminopyrazole isomer. This approach could offer a more direct synthesis, avoiding the use of strong nitrating agents. However, detailed experimental validation and optimization would be required to establish its viability and efficiency compared to the established nitration/reduction pathway.
Visualizing the Synthetic Pathways
To better understand the logical flow of the primary synthetic route, the following diagram illustrates the key transformations.
Caption: Synthetic workflow for Route 1.
Conclusion
The synthesis of this compound via the nitration of 3-aminopyrazole followed by reduction stands as a robust and high-yielding method. The availability of the starting material and the generally good yields of both steps make it an attractive choice for laboratory and potential scale-up synthesis. While alternative routes, such as the cyclization of dinitrile precursors, present intriguing possibilities for more direct approaches, they require further experimental development to be considered competitive. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity.
The Strategic Advantage of 1H-Pyrazole-3,4-diamine as a Bioisosteric Replacement for Other Diamines in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance efficacy, selectivity, and pharmacokinetic profiles is perpetual. In this context, the bioisosteric replacement of traditional diamines, such as ortho-phenylenediamine, with 1H-pyrazole-3,4-diamine has emerged as a promising strategy in medicinal chemistry. This guide provides a comparative overview of this approach, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
The rationale for this bioisosteric switch lies in the unique physicochemical properties of the pyrazole ring. Compared to a simple phenyl ring, the pyrazole moiety offers a distinct arrangement of hydrogen bond donors and acceptors, which can lead to altered and potentially more favorable interactions with biological targets.[1] Furthermore, the pyrazole nucleus is a metabolically stable heterocycle, which can contribute to improved pharmacokinetic profiles of drug candidates.[2] This guide will delve into the practical applications of this strategy, with a focus on the development of kinase inhibitors, a class of drugs where this scaffold has shown significant promise.
Performance Comparison: Kinase Inhibition
While direct head-to-head comparative studies of compounds differing only by the replacement of a diamine with this compound are not abundant in publicly available literature, the successful application of pyrazole-containing scaffolds as potent kinase inhibitors underscores their value. The following tables summarize the in vitro inhibitory activities of various kinase inhibitors incorporating a diamino-pyrazole moiety. This data, gathered from multiple studies, showcases the potency achievable with this scaffold against key cancer targets like Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[3] Several potent CDK2 inhibitors have been developed utilizing a diamino-pyrazole core.
| Compound ID | Structure | Target Kinase | Kᵢ (µM) | GI₅₀ (µM) against A2780 cells |
| 14 | CDK2 | 0.007 | Not Reported | |
| 15 | CDK2 | 0.005 | 0.158 | |
| 23 | CDK2 | 0.090 | 7.350 |
Table 1: Inhibitory activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against CDK2. Data sourced from a study on the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives.[4]
In a notable example of a bioisosteric replacement strategy, researchers replaced a phenylsulfonamide group in a lead compound with a pyrazole moiety, resulting in compound 14 , which showed more potent CDK2 inhibition.[4] Further optimization led to compound 15 , with a Kᵢ of 0.005 µM.[4] This highlights the effectiveness of incorporating a pyrazole scaffold to enhance potency. The orientation of the pyrazole ring was also found to be critical, as the isomeric compound 23 showed significantly reduced activity.[4]
| Compound ID | Structure | Target Kinase | IC₅₀ (µM) |
| CAN508 | CDK2 | 0.35 | |
| 4 | CDK2 | 3.82 | |
| 7a | CDK2 | 2.0 | |
| 7d | CDK2 | 1.47 | |
| 9 | CDK2 | 0.96 |
Table 2: Inhibitory activity of various pyrazole-based compounds against CDK2. Data compiled from multiple sources.[5]
The di-amino pyrazole derivative CAN508 demonstrates selective inhibition of CDK2.[5] Other pyrazole derivatives, such as 4, 7a, 7d, and 9 , also exhibit CDK2 inhibitory activity in the low micromolar range.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] The pyrazole scaffold has been successfully incorporated into potent VEGFR-2 inhibitors.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Cytotoxicity against PC-3 cells (IC₅₀, µM) |
| 3a | VEGFR-2 | 38.28 | 1.22 | |
| 3i | VEGFR-2 | 8.93 | 1.24 | |
| Sorafenib (Reference) | VEGFR-2 | 30 | 1.13 |
Table 3: Inhibitory activity of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones against VEGFR-2. Data sourced from a study on pyrazole-based VEGFR-2 inhibitors.[6][7]
In a study of pyrazole-based VEGFR-2 inhibitors, compounds 3a and 3i demonstrated potent enzymatic inhibition, with compound 3i being nearly three-fold more active than the reference drug Sorafenib.[6][7] These compounds also showed significant cytotoxicity against the PC-3 human prostate cancer cell line.[6][7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.
Caption: CDK2 Signaling Pathway Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives often involves the cyclization of a dinitrile precursor with hydrazine hydrate. For instance, the synthesis of 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine can be achieved through a two-step process starting with the diazotization of aniline, followed by coupling with malononitrile and subsequent cyclization with hydrazine.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add the reagent from the luminescent kinase assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the detection reagent that converts the generated ADP to ATP and produces a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The bioisosteric replacement of conventional diamines with this compound represents a powerful and effective strategy in modern drug discovery. The unique structural and electronic properties of the pyrazole ring can lead to enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles. The data presented for pyrazole-based kinase inhibitors strongly supports the utility of this scaffold. As the quest for novel and improved therapeutics continues, the strategic application of bioisosterism with scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting the Reactivity of 1H-Pyrazole-3,4-diamine and its Analogs using Density Functional Theory (DFT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methods, specifically Density Functional Theory (DFT), for predicting the chemical reactivity of pyrazole derivatives, with a focus on the 1H-Pyrazole-3,4-diamine scaffold. While specific experimental and extensive comparative DFT data for this compound is limited in publicly available literature, this document collates and presents data from structurally related pyrazole compounds. This synthesized information offers valuable insights into the electronic behavior and reactivity of this important class of molecules, which are pivotal in pharmaceutical and materials science research.[1][2][3]
The pyrazole nucleus is a cornerstone in the development of drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3] Understanding the reactivity of novel pyrazole derivatives is crucial for designing new synthesis pathways and for predicting their interactions with biological targets.[4] Computational chemistry, particularly DFT, has emerged as a powerful and cost-effective tool for exploring electronic structure and predicting molecular behavior, thereby accelerating the drug design process.[1][4]
Comparative Analysis of Reactivity Descriptors
The reactivity of a molecule can be quantified using several parameters derived from its electronic structure. DFT calculations provide access to Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[5][6][7]
From these orbital energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to further characterize a molecule's stability and reactivity.[8]
The following table summarizes key quantum chemical parameters calculated for various pyrazole derivatives using DFT methods. These values serve as a benchmark for researchers investigating new compounds within this family.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| PMPH (a pyrazole hydrazone) | - | -4.946 | -0.783 | 4.163 | [4] |
| 4F-PMPH (a fluorinated pyrazole hydrazone) | - | -4.899 | -0.755 | 4.144 | [4] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | ~4.458 | [9] |
| Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylate | CAM-B3LYP, BHandHLYP | - | - | 3.38 | [10] |
| Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate | CAM-B3LYP, BHandHLYP | - | - | 3.38 | [10] |
| (E)-ethyl 2-benzylidene-3-oxobutanoate derivative | - | -6.279 | -1.147 | 5.132 | [11] |
Note: A dash (-) indicates that the specific data point was not provided in the cited source.
Experimental and Computational Protocols
The methodologies employed in computational studies are fundamental to the accuracy and reproducibility of the results. Below is a generalized protocol for conducting a DFT analysis for reactivity prediction, based on common practices cited in the literature.[10]
General Computational DFT Protocol:
-
Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a robust basis set like 6-311++G(d,p) or 6-31G(d).[2][8][9][10] This process finds the geometry corresponding to the lowest energy on the potential energy surface.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory.[10] The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap. Visualizing the spatial distribution of these orbitals helps identify the regions involved in electron donation and acceptance.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface.[12][13] Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.
-
Global and Local Descriptors: Global reactivity descriptors (hardness, softness, electronegativity, electrophilicity index) are calculated from HOMO and LUMO energies. Local reactivity descriptors, such as Fukui functions, are calculated to predict the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.[2]
-
Typical Synthesis Protocol for Pyrazole Derivatives:
The synthesis of pyrazole compounds often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] For instance, substituted pyrazoles can be prepared by refluxing a compound like (E)-ethyl 2-benzylidene-3-oxobutanoate with a substituted phenylhydrazine hydrochloride in an acidic medium.[3]
Workflow and Pathway Visualizations
To clarify the logical flow of a DFT-based reactivity analysis, the following diagrams illustrate the computational workflow and the conceptual relationship between calculated properties and predicted reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uomphysics.net [uomphysics.net]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparing the efficacy of kinase inhibitors derived from different diaminopyrazoles
For Immediate Publication
A detailed comparison of kinase inhibitors derived from three distinct diaminopyrazole scaffolds reveals significant differences in potency and selectivity, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology and beyond.
This guide provides an objective comparison of the efficacy of kinase inhibitors based on three prominent diaminopyrazole cores: 4-Arylazo-3,5-diamino-1H-pyrazole, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, and 3-amino-1H-pyrazole. The analysis is supported by experimental data from peer-reviewed studies, with a focus on cyclin-dependent kinase (CDK) inhibition, a critical target in cancer therapy.
Data Presentation: Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the inhibitory activities of representative compounds from each diaminopyrazole scaffold against a panel of kinases. This data highlights the potency and selectivity profiles of each chemical series.
Table 1: Inhibitory Activity of 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Cellular Assay (Cell Line) | Cellular Effect (IC50 µM) |
| CAN508 | CDK9/cyclin T1 | 0.35[1] | HT-29 | 33[1] |
| CDK2/cyclin E | 20[1] | MCF-7 | 33[1] | |
| HOS | 49[1] | |||
| G361 | 64[1] | |||
| K562 | 62[1] |
Table 2: Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives
| Compound | Target Kinase | Ki (µM) | Cellular Assay (Cell Line) | GI50 (µM) |
| Compound 15 | CDK2/cyclin E | 0.005 | A2780 | 0.158 |
| CDK1/cyclin B | >1.0 | OVCAR-3 | 0.127 | |
| CDK5/p25 | 0.003 | SK-OV-3 | 0.203 | |
| CDK9/cyclin T1 | 0.045 | IGROV1 | 0.184 | |
| HCT-116 | 0.560 | |||
| A549 | 0.388 |
Table 3: Cellular Potency of 3-amino-1H-pyrazole Derivatives
| Compound | Target Kinase | NanoBRET (EC50, nM) |
| Compound 43d | CDK16/cyclin Y | 33[2][3] |
| PCTAIRE family | 20-120[3] | |
| PFTAIRE family | 50-180[3] | |
| Lead Compound 1 | CDK16/cyclin Y | 18[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Procedure:
-
Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a multi-well plate.
-
Reaction Termination: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial amount of ADP produced. The signal is measured using a luminometer.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diaminopyrazole inhibitors and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein, which can be used to determine ligand binding.
Procedure:
-
Sample Preparation: Mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor in a PCR plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Fluorescence Monitoring: The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed as the protein unfolds. Monitor the fluorescence intensity as a function of temperature.
-
Melting Temperature (Tm) Determination: The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A shift in the Tm in the presence of an inhibitor indicates binding and stabilization of the protein.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of these kinase inhibitors.
Caption: CDK2 inhibition by diaminopyrazole derivatives leads to cell cycle arrest.
Caption: Workflow for kinase inhibitor discovery and development.
Caption: Simplified JNK3 signaling pathway leading to apoptosis.
Caption: Yck2 signaling in Candida albicans morphogenesis.
Discussion and Conclusion
The comparative analysis of diaminopyrazole-derived kinase inhibitors highlights the versatility of this scaffold in generating potent and selective therapeutic agents. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine core has yielded highly potent and selective CDK2 inhibitors with nanomolar efficacy.[4] In contrast, the 4-Arylazo-3,5-diamino-1H-pyrazole scaffold, exemplified by CAN508, demonstrates a preference for CDK9, with cellular effects consistent with this inhibition, such as decreased phosphorylation of the retinoblastoma protein.[5] The 3-amino-1H-pyrazole scaffold has been successfully utilized to develop potent inhibitors targeting the understudied CDK16, showcasing the adaptability of the diaminopyrazole core.[2][3]
The choice of diaminopyrazole scaffold and its substitutions significantly influences the resulting inhibitor's potency and selectivity profile. This guide underscores the importance of a systematic approach, combining robust biochemical and cellular assays with detailed structural analysis, to advance the development of next-generation kinase inhibitors for a variety of therapeutic applications. The provided experimental protocols and workflow diagrams offer a framework for researchers to effectively screen and characterize novel kinase inhibitors derived from these and other promising chemical scaffolds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Standards for 1H-Pyrazole-3,4-diamine and its Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise analysis of 1H-Pyrazole-3,4-diamine and its derivatives is crucial for ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization and quantification of these compounds, with a focus on providing supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The analysis of this compound and its derivatives typically employs a range of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for routine analysis and purity assessment. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound and its derivatives. The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.
Table 1: Comparison of HPLC Methods for Pyrazole Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Linearity Range | Reference |
| Pyrazoline Derivative | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid and Methanol (20:80) | 1.0 | UV at 206 nm | Not Specified | 50-150 µg/mL | [1] |
| (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | Luna 5µ C18 (2) (250 x 4.80 mm) | Acetonitrile and Water (90:10) | 0.8 | UV at 237 nm | 7.3 | Not Specified | [2] |
| Diphenyl-1H-pyrazole-4,5-diamine | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile and Water (with 0.1% formic acid) | 1.0 | UV-Vis | Not Specified | Not Specified | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of pyrazole derivatives, particularly at low concentrations in biological samples.
Table 2: LC-MS/MS Method Parameters for Pyrazole Derivatives
| Compound | LC System | Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | MRM Transition (m/z) | Reference |
| Diphenyl-1H-pyrazole-4,5-diamine | High-performance liquid chromatography system | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | 0.4 | ESI Positive | To be determined | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. 1H and 13C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.
Table 3: 1H and 13C NMR Spectral Data for Pyrazole and its Derivatives in DMSO-d6
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| Pyrazole | 1H | 7.6 (approx.) | d | H-3, H-5 | [5] |
| 6.3 (approx.) | t | H-4 | [5] | ||
| 13C | 134.8 (approx.) | CH | C-3, C-5 | [6] | |
| 105.1 (approx.) | CH | C-4 | [6] | ||
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | 1H | 11.44 | s | NH (pyrazole) | [7] |
| 7.56 | s | CH (pyrazole) | [7] | ||
| 7.07-7.24 | m | Ar-H | [7] | ||
| 6.89 | s | NH2 | [7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and structural confirmation. The fragmentation pattern can provide valuable information about the molecule's structure. For pyrazoles, common fragmentation pathways involve the loss of N2, HCN, and cleavage of substituents.[1]
Table 4: Mass Spectrometry Data for Pyrazole Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 1H-Pyrazole | Electron Ionization | 68 | 67, 41, 40, 39 | [8] |
| 3,4-dimethyl-1H-pyrazole | Electron Ionization | 96 | 95, 81, 68, 54 | [9] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | Electron Ionization | 216 (M+) | 204, 198, 133, 95, 82, 68 | [7] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Pyrazoline Derivatives[1]
A validated reverse phase high-performance liquid chromatography (RP-HPLC) method can be adapted for the determination of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2ºC.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 206 nm.
-
Sample Preparation: Dissolve a known amount of the analyte in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to prepare calibration standards and samples.
Protocol 2: General LC-MS/MS Method for Quantification in Biological Matrices[4]
This protocol outlines a general procedure for the sensitive quantification of pyrazole derivatives in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte and internal standard.
-
Signaling Pathway and Experimental Workflow
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. In particular, di-amino pyrazole derivatives have shown selective inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle progression.[10]
CDK2 Signaling Pathway Inhibition by a Di-amino Pyrazole Derivative
The following diagram illustrates a simplified representation of the CDK2 signaling pathway and its inhibition by a di-amino pyrazole derivative, such as CAN508, which has been reported to selectively inhibit CDK2 with an IC50 of 0.35 µM.[10] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Pyrazole-3,4-diamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for 1H-Pyrazole-3,4-diamine (CAS: 16461-98-6), ensuring the safety of laboratory personnel and the protection of the environment.
The information presented herein is synthesized from safety data sheets (SDS) and best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling. Based on available safety data, the primary hazards are summarized below.
| Hazard Category | Finding |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Synonyms: 3,4-Diamino-1H-pyrazole[2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical impermeable gloves.[2]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If dust formation is likely, use a suitable respirator.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in a manner that minimizes risk to personnel and the environment. The recommended method for disposal is through a licensed professional waste disposal service, often involving high-temperature incineration.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2][3]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[3]
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard warnings (e.g., "Harmful," "Irritant").
2. Accidental Release Containment:
In the event of a spill, follow these procedures:
-
Avoid Dust Formation: Do not create dust from the spilled material.[2]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[2]
-
Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Collection: Collect the spilled material and place it in a suitable, closed container for disposal.[2]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
4. Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1H-Pyrazole-3,4-diamine
This guide provides critical safety and logistical information for the handling and disposal of 1H-Pyrazole-3,4-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. Based on available safety data for the compound and structurally similar pyrazole derivatives, it should be treated as a substance that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Inhalation of dust or direct contact with the skin and eyes must be avoided[1].
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national or equivalent standards (e.g., EN166)[2]. |
| Chemical Goggles | Recommended for enhanced protection against splashes[2]. | |
| Face Shield | To be used in conjunction with safety glasses or goggles for maximum protection during splash-prone activities[2][6]. | |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. Nitrile or butyl rubber are often suitable materials[1][7]. |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work[2]. |
| Impervious Clothing | Recommended to prevent skin contact[2]. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in well-ventilated areas or when dust formation is likely. A dust respirator is recommended if working with the powdered form[2][3]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area[2][3][4].
-
A certified chemical fume hood is the preferred designated area for all weighing, transfer, and handling operations to control airborne dust and vapors[2][7].
2. Pre-Handling Preparations:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[3].
-
Inspect all PPE for any signs of damage before use.
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
3. Handling Procedures:
-
When transferring the solid, use appropriate tools (e.g., a spatula) to minimize dust generation.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory[7].
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][7].
-
Decontaminate the work area upon completion of the task.
-
Remove and wash contaminated clothing before reuse. Take off contaminated clothing immediately[1][7].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1]. |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention[1]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
| Accidental Release | Avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to a safe area. Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains. Collect the spilled material and place it in a suitable, closed container for disposal[1]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to protect the environment and comply with regulations.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].
2. Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container[1][8].
-
The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant")[8].
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container[8].
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials[8].
4. Disposal Request and Final Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department[8].
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration[8].
Below is a diagram illustrating the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
